molecular formula C7H8N2OS B062844 2-(Methylthio)nicotinamide CAS No. 175135-28-1

2-(Methylthio)nicotinamide

Cat. No.: B062844
CAS No.: 175135-28-1
M. Wt: 168.22 g/mol
InChI Key: YDYXNHSKBIZKFD-UHFFFAOYSA-N
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Description

2-(Methylthio)nicotinamide is a versatile nicotinamide derivative distinguished by the methylthio (-SMe) substituent at the 2-position of its pyridine ring. This structural modification confers unique electronic and steric properties, making it a valuable intermediate and scaffold in medicinal chemistry and drug discovery research. Its primary research applications include serving as a key building block for the synthesis of more complex heterocyclic compounds, particularly those targeting enzyme active sites that recognize the nicotinamide pharmacophore. Researchers are investigating its potential as a precursor for the development of novel kinase inhibitors, epigenetic modulators, and antiviral agents, capitalizing on its ability to engage in specific hydrogen bonding and hydrophobic interactions. The compound's mechanism of action is application-dependent; it can function as a competitive inhibitor for enzymes that utilize NAD+ or related cofactors by mimicking the natural nicotinamide moiety, thereby disrupting critical cellular signaling and metabolic pathways. Its high purity and well-defined structure make it an essential tool for probing biochemical mechanisms, structure-activity relationship (SAR) studies, and the design of targeted molecular probes for academic and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYXNHSKBIZKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379092
Record name 2-(methylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-28-1
Record name 2-(Methylthio)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylthio)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2-(Methylthio)nicotinamide (CAS 175135-28-1)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0[1]

Executive Summary: The Privileged Scaffold Precursor

2-(Methylthio)nicotinamide (CAS 175135-28-1) is a critical heterocyclic intermediate used primarily in the synthesis of pyrido[2,3-d]pyrimidines .[1] These fused bicyclic systems act as "privileged scaffolds" in drug discovery, mimicking the adenosine triphosphate (ATP) binding pocket of various kinases.

Unlike its 2-chloro analog, the 2-(methylthio) variant offers a strategic balance between stability and reactivity.[1] The methylthio (-SMe) group acts as a "pseudo-halogen," stable enough to survive intermediate handling but sufficiently reactive to undergo nucleophilic aromatic substitution (


) or cyclocondensation under thermal forcing conditions.[1] This guide details the synthesis, reactivity profile, and validated protocols for leveraging this molecule in kinase inhibitor development (e.g., PIM-1, p38 MAPK inhibitors).

Chemical Architecture & Properties

The molecule features a pyridine core substituted at the C2 position with a methylthio group and at the C3 position with an amide. This 1,2-functionalization pattern is the structural prerequisite for heterocyclization.[1]

PropertyData
IUPAC Name 2-(Methylsulfanyl)pyridine-3-carboxamide
CAS Number 175135-28-1
Molecular Formula

Molecular Weight 168.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water
Key Reactivity

displacement of -SMe; Dehydrative cyclization
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Upstream Synthesis: Construction of the Core

The synthesis of 2-(methylthio)nicotinamide generally proceeds via the S-methylation of 2-mercaptonicotinamide.[1] This route is preferred over the displacement of 2-chloronicotinamide with sodium thiomethoxide due to the ready availability of the thione tautomer and milder reaction conditions.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the primary synthetic route and the equilibrium between the thione and thiol forms that facilitates methylation.

SynthesisPath Substrate 2-Mercaptonicotinamide (Thione Tautomer) Inter Thiolate Anion (Nucleophile) Substrate->Inter Deprotonation Base Base (K2CO3 or NaOH) Base->Inter Product 2-(Methylthio)nicotinamide (CAS 175135-28-1) Inter->Product S-Methylation (SN2) Reagent MeI or DMS (Methylating Agent) Reagent->Product

Figure 1: Synthetic pathway converting 2-mercaptonicotinamide to the target via S-methylation.[1][2]

Downstream Reactivity: The "Value" Proposition

The utility of CAS 175135-28-1 lies in its ability to form pyrido[2,3-d]pyrimidines .[1] The -SMe group serves as a leaving group during cyclization with amidines, guanidines, or urea derivatives.

Why use -SMe instead of -Cl? While 2-chloronicotinamide is more reactive, it is prone to hydrolysis and side reactions during storage.[1] The -SMe analog requires higher temperatures for displacement (typically >100°C) but allows for cleaner reaction profiles in complex cyclizations where milder electrophiles might degrade.[1]

Cyclization Workflow (Graphviz)

This diagram depicts the reaction with a guanidine derivative to form the kinase-inhibitor core.[1]

Cyclization Start 2-(Methylthio)nicotinamide Complex Intermediate Adduct (Tetrahedral) Start->Complex Nucleophilic Attack (C2) Reactant Guanidine/Amidine (Nucleophile) Reactant->Complex Elimination Elimination of MeSH (Methanethiol) Complex->Elimination Ring Closure Final Pyrido[2,3-d]pyrimidine-4(3H)-one (Kinase Inhibitor Core) Elimination->Final - MeSH

Figure 2: Mechanism of cyclization to form the pyrido[2,3-d]pyrimidine scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Methylthio)nicotinamide

Objective: Conversion of 2-mercaptonicotinamide to the S-methyl derivative. Safety Note: This reaction produces trace methanethiol.[1] Perform in a well-ventilated fume hood.

  • Preparation: In a 250 mL round-bottom flask, suspend 2-mercaptonicotinamide (10.0 mmol) in Methanol (50 mL).

  • Activation: Add Potassium Carbonate (

    
    )  (12.0 mmol) to the suspension. Stir at room temperature for 15 minutes until a clear or semi-clear solution forms (formation of thiolate).
    
  • Methylation: Dropwise add Iodomethane (MeI) (11.0 mmol) over 10 minutes. Note: Dimethyl sulfate (DMS) can be used as a non-volatile alternative, but MeI is easier to remove.

  • Reaction: Stir the mixture at ambient temperature for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material (

    
    ) should disappear, and the product (
    
    
    
    ) should appear.
  • Workup:

    • Concentrate the methanol under reduced pressure.[1]

    • Resuspend the residue in cold water (30 mL).[1]

    • Filter the resulting precipitate.[1]

    • Wash the solid with cold water (

      
       mL) to remove inorganic salts.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typical yields range from 85–92%.[1]

Protocol B: Cyclization to Pyrido[2,3-d]pyrimidin-4(3H)-one

Objective: Utilizing CAS 175135-28-1 to form the bicyclic core.[1]

  • Setup: Charge a pressure tube or round-bottom flask with 2-(methylthio)nicotinamide (1.0 eq) and Guanidine Carbonate (1.5 eq).

  • Solvent: Add Diphenyl ether or DMF (high boiling point required).

  • Thermal Cycle: Heat the mixture to 140–160°C for 6–12 hours.

    • Expert Insight: A nitrogen sweep is recommended to remove the evolved methanethiol (MeSH) gas, driving the equilibrium forward. Route the exhaust through a bleach scrubber to neutralize the odor.

  • Isolation:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether or hexane (to precipitate the product and keep diphenyl ether in solution).

    • Filter the solid and wash with ethanol.[1]

  • Result: The resulting solid is the crude pyrido[2,3-d]pyrimidine derivative, ready for further functionalization at the C2 or C4 positions.

Analytical Characterization (Quality Control)

To ensure the integrity of CAS 175135-28-1 before using it in downstream steps, verify the following parameters:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.50 (s, 3H, 
      
      
      
      ) – Diagnostic Peak.[1]
    • 
       7.15 (dd, 1H, pyridine H-5).[1]
      
    • 
       7.60 & 7.80 (br s, 2H, 
      
      
      
      ).[1]
    • 
       7.90 (dd, 1H, pyridine H-4).[1]
      
    • 
       8.55 (dd, 1H, pyridine H-6).[1]
      
  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Detection: UV @ 254 nm.[1]

    • Acceptance Criteria: >98.0% area.[1][3][4][5]

References

  • PubChem. (n.d.).[1] 2-(Methylthio)nicotinamide (CAS 175135-28-1).[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Abdel-Rahman, H. M., et al. (2024).[1][5] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Retrieved from [Link]

  • Monge, A., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4153. Retrieved from [Link]

Sources

Precision in Precursors: A Technical Guide to 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, ambiguity is a liability.[1] 2-(Methylthio)nicotinamide (CAS: 175135-28-1) is a critical pyridine scaffold used in the synthesis of fused heterocycles, including pyrido[2,3-d]pyrimidines and kinase inhibitors.[1][2] However, its nomenclature frequently overlaps with its carboxylic acid precursor and its regioisomers, leading to procurement errors and synthetic dead-ends.[1]

This guide provides a definitive reference for the synonyms, digital identifiers, and chemical behavior of 2-(Methylthio)nicotinamide.[1] It moves beyond a simple list to explain the functional consequences of these names in a laboratory setting.

Chemical Identity & Nomenclature Matrix

The primary source of confusion for this molecule stems from the interchangeability of "nicotinamide" and "pyridine-3-carboxamide," coupled with the variable naming of the sulfur substituent (methylthio vs. methylsulfanyl).[1]

Table 1: Definitive Synonym & Identifier List
CategoryIdentifier / NameContext & Usage
Common Name 2-(Methylthio)nicotinamide Standard laboratory shorthand.[1][3] Preferred for logbooks and internal reports.[1]
IUPAC Name 2-(Methylsulfanyl)pyridine-3-carboxamide The rigorous systematic name.[1] Used in patent filings and regulatory documents.[1]
Systematic Variant 3-Pyridinecarboxamide, 2-(methylthio)-Inverted indexing name used by CAS and library catalogs.[1]
CAS Number 175135-28-1 CRITICAL: Do not confuse with the acid form (CAS 74470-23-8).[1]
PubChem CID 2774544For linking to biological assay data.[1][4]
MDL Number MFCD00052655Used in legacy chemical inventory systems (e.g., chemically aware databases).[1]
Beilstein Ref 81036 (Analogous)Often references the core pyridine structure.[1]
The "Acid-Amide" Procurement Trap

A common pitfall in sourcing this material is the accidental procurement of 2-(Methylthio)nicotinic acid (CAS 74470-23-8).[1] While the acid is the synthetic precursor to the amide, converting it requires an additional step (activation and amidation) that can introduce impurities or unwanted side reactions in sensitive total syntheses.[1]

Visualizing the Distinction:

NomenclatureTrap Target TARGET 2-(Methylthio)nicotinamide CAS: 175135-28-1 Trap THE TRAP 2-(Methylthio)nicotinic ACID CAS: 74470-23-8 Trap->Target Requires Amidation (Extra Step) Structure Core Difference: -CONH2 vs -COOH Trap->Structure Hydrolysis Risk Structure->Target Synthetic Goal

Figure 1: The Nomenclature Trap. Distinguishing the target amide from its acid precursor is vital for workflow efficiency.

Digital Signatures & Chemoinformatics[5]

For database interoperability, relying on text names is insufficient due to spelling variations (e.g., sulphanyl vs sulfanyl).[1] Use the following machine-readable identifiers for exact database integration.

  • SMILES: CSC1=C(C=CC=N1)C(=O)N[1][3][]

  • InChI: InChI=1S/C7H8N2OS/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10)

  • InChIKey: YDYXNHSKBIZKFD-UHFFFAOYSA-N[1][3][]

Scientist's Note: The InChIKey is a fixed-length hash.[1] When cross-referencing vendor libraries (e.g., Enamine, WuXi), searching by InChIKey prevents "false negatives" caused by hyphenation differences in vendor catalogs.[1]

Synthetic Utility: The "S-Me" Switch[1]

Why is this specific derivative valuable? The 2-methylthio group acts as a versatile "pseudohalogen."[1]

  • Leaving Group Capability: The -SMe group is a poor leaving group on its own but becomes excellent upon oxidation to the sulfoxide (-SOMe) or sulfone (-SO2Me).[1]

  • Ortho-Effect: The position of the -SMe group at C2 (adjacent to the ring nitrogen) and the amide at C3 allows for cyclization reactions to form fused systems like pyrido[2,3-d]pyrimidines .[1]

Reaction Pathway: Displacement and Cyclization[1]

ReactionPath Start 2-(Methylthio)nicotinamide (The Scaffold) Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation Activation Intermediate 2-(Methylsulfonyl)nicotinamide (Activated Core) Oxidation->Intermediate Forms -SO2Me Nucleophile Nucleophilic Attack (R-NH2) Intermediate->Nucleophile Displacement Product 2-Amino-nicotinamide Derivative (Kinase Inhibitor Precursor) Nucleophile->Product Substitution

Figure 2: The Synthetic Utility Pathway.[1] The methylthio group serves as a latent leaving group, activated by oxidation to allow nucleophilic aromatic substitution (SNAr).[1]

Experimental Protocol: Quality Control & Purification

As a self-validating system, you must ensure the material you receive or synthesize is the correct regioisomer.[1] The following protocol outlines the verification of 2-(Methylthio)nicotinamide purity.

Analytical Verification (HPLC-UV)
  • Objective: Distinguish 2-(Methylthio)nicotinamide from 2-chloronicotinamide (starting material) and 2-(Methylthio)nicotinic acid (hydrolysis byproduct).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Pyridine ring absorption).[1]

Purification Protocol (Recrystallization)

If the commercial batch is yellow (indicating oxidation or sulfur contaminants) or <95% pure:

  • Dissolution: Dissolve crude 2-(Methylthio)nicotinamide (10 g) in minimal boiling Ethanol (approx. 40-50 mL).

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., NaCl/KCl from the substitution reaction).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0-4°C for 2 hours. Rapid cooling will trap impurities.[1]

  • Collection: Filter the white needles/prisms.[1]

  • Wash: Wash with cold Ethanol:Water (1:1).[1]

  • Drying: Vacuum dry at 45°C. Note: Do not exceed 60°C, as thioethers can be sensitive to thermal oxidation in air.[1]

Expected Properties:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 168-170°C (Sharp range indicates high purity).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide.[1][3] Retrieved from [Link][1]

  • ResearchGate (2019). Synthesis of 2-Chloronicotinic Acid Derivatives (Precursor Context). Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-(Methylthio)nicotinamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of 2-(Methylthio)nicotinamide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-(Methylthio)nicotinamide (CAS: 175135-28-1) represents a high-value "privileged scaffold." While often categorized as a synthetic intermediate, its structural properties—specifically the lability of the S-methyl group at the C2 position of the pyridine ring—make it a critical precursor for generating diverse libraries of bioactive compounds.

This technical guide analyzes the utility of 2-(Methylthio)nicotinamide not merely as a standalone agent, but as a gateway molecule for developing potent antifungal agents (targeting GPI biosynthesis), antibacterial candidates (FabI inhibitors), and agrochemical fungicides . We provide a detailed examination of its chemical reactivity, validated synthesis protocols, and the mechanistic basis for the therapeutic efficacy of its derivatives.

Chemical & Pharmacological Profile

Structural Attributes

2-(Methylthio)nicotinamide is a pyridine derivative characterized by a carboxamide group at the C3 position and a methylthio (methylsulfanyl) moiety at the C2 position.[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Molecular Weight: 168.22 g/mol

  • Key Reactivity: The C2 position is highly electrophilic due to the electron-withdrawing nature of the pyridine nitrogen and the para-like relationship to the amide group. The methylthio group acts as an excellent leaving group in Nucleophilic Aromatic Substitution (S

    
    Ar) reactions, allowing for the rapid introduction of diverse amine pharmacophores.
    
Structure-Activity Relationship (SAR)

The therapeutic value of this scaffold is driven by its ability to function as a bioisostere for nicotinamide (Vitamin B3) while offering a handle for derivatization.

  • Nicotinamide Mimicry: The core structure retains the binding affinity for enzymes recognizing the NAD+/NADH cofactor motif.

  • Leaving Group Utility: The -SMe group is sufficiently stable for handling but reactive enough to be displaced by primary and secondary amines, facilitating the synthesis of 2-aminonicotinamides , a class of compounds with validated antifungal activity.

Therapeutic Applications

Antifungal Agents: Targeting GPI Biosynthesis

The most advanced application of 2-(Methylthio)nicotinamide derivatives is in the treatment of invasive fungal infections, particularly Candida albicans.

  • Mechanism: Derivatives synthesized from this scaffold, such as 2-aminonicotinamides , inhibit the biosynthesis of Glycosylphosphatidylinositol (GPI) . GPI anchors are essential for attaching proteins to the fungal cell wall; their inhibition compromises cell wall integrity, leading to fungal cell death.

  • Key Derivative: Compounds like G884 and E1210 (active against C. albicans and C. glabrata) are structurally accessible via the 2-(Methylthio)nicotinamide intermediate.

  • Efficacy: Studies indicate MIC

    
     values as low as 0.03 µg/mL  for optimized derivatives against fluconazole-resistant strains.[2]
    
Antibacterial Agents: FabI Inhibition

The scaffold serves as a precursor for inhibitors of the bacterial fatty acid synthesis II (FAS-II) pathway.[3]

  • Target: FabI (Enoyl-ACP Reductase) . This enzyme is the rate-limiting step in bacterial fatty acid elongation.

  • Relevance: 2-(Methylthio)nicotinamide derivatives mimic the nicotinamide moiety of the NADH cofactor used by FabI. By modifying the C2 position with bulky hydrophobic amines (displacing the -SMe), researchers can create competitive inhibitors that lock the enzyme in an inactive state.

Agrochemical Fungicides

Beyond human health, the scaffold is pivotal in crop protection.

  • Application: Synthesis of N-(thiophen-2-yl) nicotinamide derivatives.[2]

  • Activity: These compounds show high efficacy against oomycetes like Pseudoperonospora cubensis (cucumber downy mildew), often outperforming commercial standards like flumorph.[4]

Mechanisms of Action (Visualization)[3]

The following diagram illustrates the divergent synthesis pathways from 2-(Methylthio)nicotinamide to its key therapeutic classes and their respective biological targets.

G Scaffold 2-(Methylthio)nicotinamide (Core Scaffold) SNAr S_NAr Displacement (Amine Nucleophiles) Scaffold->SNAr -SMe Leaving Group AminoDeriv 2-Aminonicotinamide Derivatives SNAr->AminoDeriv + Primary/Secondary Amines ThiophenDeriv N-(Thiophen-2-yl) Derivatives SNAr->ThiophenDeriv + Thiophen-2-amines TargetGPI Target: GPI Biosynthesis (Fungal Cell Wall) AminoDeriv->TargetGPI Inhibition TargetFabI Target: FabI Enzyme (Bacterial Fatty Acid Synthesis) AminoDeriv->TargetFabI Competitive Inhibition TargetOomycete Target: Oomycete Growth (Crop Protection) ThiophenDeriv->TargetOomycete Fungicidal Activity

Caption: Divergent synthesis pathways utilizing 2-(Methylthio)nicotinamide to access antifungal, antibacterial, and agrochemical agents.

Experimental Protocols

Synthesis of 2-(Methylthio)nicotinamide

This protocol describes the conversion of 2-chloronicotinamide to the methylthio derivative, a common industrial and laboratory route.

Reagents:

  • 2-Chloronicotinamide (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.2 eq) or Methanethiol/NaH

  • Solvent: DMF or Ethanol

  • Temperature: 80–100°C

Procedure:

  • Dissolution: Dissolve 2-chloronicotinamide (15.6 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N

    
    ).
    
  • Addition: Slowly add Sodium Thiomethoxide (8.4 g, 120 mmol). The reaction is exothermic; maintain temperature below 40°C during addition.

  • Heating: Heat the mixture to 90°C and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool the reaction mixture to room temperature and pour into ice-water (500 mL).

  • Isolation: The product often precipitates as a white/off-white solid. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water to yield 2-(Methylthio)nicotinamide.

    • Yield: Typically 75–85%.

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) confirms the S-CH
      
      
      peak at ~2.5 ppm.
S Ar Displacement for 2-Aminonicotinamide Synthesis

This general procedure is used to generate the bioactive antifungal library.

Reagents:

  • 2-(Methylthio)nicotinamide (1.0 eq)

  • Target Amine (e.g., benzylamine, aniline derivative) (1.2–1.5 eq)

  • Base: K

    
    CO
    
    
    
    or Et
    
    
    N (2.0 eq)
  • Solvent: DMSO or Dioxane (high boiling point required)

Procedure:

  • Combine 2-(Methylthio)nicotinamide (1.0 mmol) and the specific amine (1.2 mmol) in DMSO (5 mL).

  • Add K

    
    CO
    
    
    
    (2.0 mmol).
  • Heat to 120°C for 12–24 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress (use a scrubber).

  • Cool and pour into water. Extract with EtOAc.

  • Purify via column chromatography.

Quantitative Data Summary

The following table summarizes the comparative efficacy of derivatives synthesized from this scaffold against key pathogens.

Compound ClassDerivative ExampleTarget OrganismMetricValueReference
Antifungal 2-amino-N-(thiophen-2-yl)Candida albicansMIC

0.03 µg/mL[1]
Antifungal 2-amino-N-(thiophen-2-yl)C. albicans (Fluconazole-Resistant)MIC

0.03–2.0 µg/mL[1]
Agrochemical Compound 4fP. cubensis (Downy Mildew)EC

1.96 mg/L[2]
Standard Flumorph (Control)P. cubensisEC

7.55 mg/L[2]
Cytotoxicity Brominated NicotinimidamideHepG2 (Liver Cancer)IC

8.6 µM[3]

Future Outlook & Safety

Safety & Toxicology:

  • Handling: 2-(Methylthio)nicotinamide releases methanethiol upon degradation or reaction with nucleophiles. All reactions must be performed in a well-ventilated fume hood with appropriate scrubbers (e.g., bleach trap).

  • Metabolic Stability: The methylthio group is metabolically susceptible to oxidation (sulfoxide/sulfone), which increases its electrophilicity. This "pro-drug" like feature can be exploited for targeted covalent inhibition.

Emerging Areas: Recent research suggests potential in Nicotinamide N-methyltransferase (NNMT) inhibition. As NNMT is upregulated in various cancers and metabolic disorders, structural analogs of 2-(Methylthio)nicotinamide are being screened as bisubstrate inhibitors that span the nicotinamide and cofactor binding sites.

References

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Source: PubMed / ChemMedChem URL:[Link]2]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI (Molecules) URL:[Link]

  • Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Source: Royal Society of Chemistry (RSC Advances) URL:[Link]

  • 2-(Methylthio)nicotinamide | C7H8N2OS | CID 2774544. Source: PubChem URL:[1][Link]

  • The MUT056399 Inhibitor of FabI Is a New Antistaphylococcal Compound. Source: Antimicrobial Agents and Chemotherapy URL:[3][5][Link]

Sources

Technical Whitepaper: Solubility Profiling & Handling of 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific physicochemical challenges of 2-(Methylthio)nicotinamide (CAS: 175135-28-1).

As a Senior Application Scientist, I have synthesized the limited public data with first-principles chemical logic to provide a robust framework for handling this compound. Since exact empirical solubility curves are not standard in public pharmacopeia for this specific intermediate, this guide focuses on reliable preparation ranges and self-validating protocols .

Executive Summary

2-(Methylthio)nicotinamide is a functionalized pyridine derivative often utilized as a fragment in kinase inhibitor synthesis or as a metabolic probe. Its solubility profile is dominated by the competition between the polar nicotinamide core (hydrophilic/H-bonding) and the thioether substituent (lipophilic/oxidation-prone).

Effective handling requires a "Solvent-System Strategy" rather than a single universal solvent. While DMSO is the superior vehicle for high-concentration stocks, water solubility is strictly pH-dependent due to the pyridine nitrogen. Furthermore, the thioether moiety (


) introduces a critical stability risk: oxidation to the sulfoxide (

) if protocols are not strictly anaerobic.

Physicochemical Identity & Predicted Properties[1][2][3][4][5][6][7]

Before attempting dissolution, the researcher must understand the molecular forces at play.

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 168.22 g/mol Low MW facilitates dissolution kinetics.
Structure Pyridine ring, C3-Carboxamide, C2-ThiomethylAmphiphilic nature.
LogP (Predicted) ~0.5 – 1.2More lipophilic than Nicotinamide (LogP -0.37). Expect reduced water solubility.
pKa (Pyridine N) ~3.0 – 3.5 (Estimated)Critical: Solubility in water will increase 10-100x below pH 3.
H-Bond Donors 1 (Amide

)
Capable of H-bonding with Ethanol/Water.
H-Bond Acceptors 3 (Pyridine N, Amide O, Thioether S)Excellent interaction with DMSO.

Solvent-Specific Analysis & Recommendations

A. Dimethyl Sulfoxide (DMSO) – The Primary Stock Solvent

Solubility Potential: High (


 estimated)
Role:  Preparation of Master Stock Solutions (10 mM – 100 mM).
  • Mechanism: DMSO effectively disrupts the crystal lattice via strong dipole-dipole interactions with the polarized amide and pyridine ring.

  • The "Thioether" Risk: DMSO is hygroscopic. Accumulation of water in DMSO stocks can lead to compound precipitation over time. More critically, while DMSO is generally stable, the thioether group is susceptible to oxidation.

  • Protocol:

    • Use anhydrous, sterile-filtered DMSO (Grade

      
       99.9%).
      
    • Purge the vial with Nitrogen or Argon gas immediately after use.

    • Storage:

      
       is mandatory. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes (e.g., 
      
      
      
      ) to prevent moisture entry.
B. Ethanol (EtOH) – The Process Solvent

Solubility Potential: Moderate (


 temperature dependent)
Role:  Recrystallization, intermediate dilution, or cellular assays where DMSO toxicity is a concern.
  • Mechanism: Ethanol solvates via Hydrogen bonding.

  • Temperature Sensitivity: Solubility in ethanol typically exhibits a steep curve relative to temperature. This property makes ethanol the solvent of choice for recrystallization to purify the compound from synthesis byproducts.

  • Recommendation: Warm to

    
     to facilitate dissolution, then cool slowly to room temperature.
    
C. Water / Aqueous Buffers – The Biological Constraint

Solubility Potential: Low to Moderate (pH Dependent) Role: Final assay medium.

  • The pH Switch: At neutral pH (7.4), the compound is largely uncharged and solubility is limited by the lipophilic S-Me group. However, in acidic media (0.1 M HCl), the pyridine nitrogen protonates (

    
    ), drastically increasing solubility.
    
  • Buffer Incompatibility: Avoid buffers with high ionic strength initially. Predissolve in DMSO (1000x concentrate) and spike into the aqueous buffer while vortexing to prevent "crashing out."

Experimental Protocols (Self-Validating)

Since exact literature values are sparse, you must validate the solubility for your specific lot.

Protocol A: Saturation Shake-Flask Method (Determination of )

Objective: Determine the exact equilibrium solubility limit in a specific solvent.

  • Preparation: Add excess solid 2-(Methylthio)nicotinamide (approx. 10 mg) to 1 mL of solvent in a glass vial.

  • Agitation: Shake or stir at a fixed temperature (

    
    ) for 24 hours.
    
  • Filtration: Pass the suspension through a 0.22

    
    m PVDF syringe filter  (pre-saturated to avoid drug adsorption).
    
  • Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (260 nm) against a standard curve prepared in DMSO.

Protocol B: Visual Cloud-Point Determination (Quick Check)

Objective: Rapidly verify if a specific concentration is stable for bio-assays.

  • Prepare a 100 mM stock in DMSO.

  • Pipette the target volume into your aqueous buffer (e.g., PBS) to reach final concentration (e.g.,

    
    ).
    
  • Wait 15 minutes.

  • Inspect against a dark background with a focused light beam (Tyndall effect).

  • Result: If the beam is visible (scattering), micro-precipitation has occurred. Reduce concentration or add solubilizer (e.g., 0.1% Tween-80).

Workflow Visualization

Diagram 1: Solubility Determination & Validation Workflow

This flowchart outlines the decision logic for establishing a working solution.

SolubilityWorkflow Start Start: Solid 2-(Methylthio)nicotinamide SolventChoice Select Solvent System Start->SolventChoice DMSO DMSO (Stock Prep) SolventChoice->DMSO For Storage Water Water/Buffer (Assay) SolventChoice->Water For Bio-Use Dissolve Attempt Dissolution (Vortex) DMSO->Dissolve Water->Dissolve CheckClear Visual Inspection (Tyndall Effect) Dissolve->CheckClear Success Solution Stable Proceed to Assay CheckClear->Success Clear Fail Precipitation/Cloudy CheckClear->Fail Cloudy ActionHeat Action: Gentle Heat (40°C) or Sonication Fail->ActionHeat If DMSO/EtOH ActionAcid Action: Adjust pH < 4 (Protonate Pyridine) Fail->ActionAcid If Water ActionHeat->CheckClear ActionAcid->CheckClear

Figure 1: Decision tree for solubilizing 2-(Methylthio)nicotinamide, highlighting corrective actions for precipitation.

Diagram 2: pH-Dependent Solvation Mechanism

Understanding the protonation state is vital for aqueous solubility.

Protonation Neutral Neutral Species (pH 7.4) Lipophilic (S-Me dominant) Low Solubility Protonated Protonated Species (pH < 3) [Pyr-H]+ Cationic High Solubility Neutral->Protonated Protonation of Pyridine N Acid Acidic Environment (H+) Acid->Protonated

Figure 2: The "Solubility Switch." Lowering pH protonates the pyridine ring, converting the molecule from a lipophile to a water-soluble cation.

Storage & Stability (Critical Warning)

The thioether (sulfide) group is the "Achilles' heel" of this molecule regarding stability.

  • Oxidation:

    
     (Sulfoxide).
    
    • Symptom:[1][2][3][4][5] A shift in HPLC retention time (Sulfoxides are more polar and elute earlier on Reverse Phase C18).

    • Prevention:[2] Always store solid under inert gas. Degas solvents before making stocks.[6][7]

  • Hydrolysis: The amide group is generally stable but can hydrolyze to the carboxylic acid (2-(methylthio)nicotinic acid) under strong acidic/basic conditions or prolonged heating.

References

  • PubChem. (n.d.).[8][9] 2-(Methylthio)nicotinamide Compound Summary. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Metabolic Stability and Biotransformation of 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability profile and biotransformation pathways of 2-(Methylthio)nicotinamide , a structural analog of Nicotinamide (Vitamin B3) and a relevant pharmacophore in medicinal chemistry (e.g., antitubercular thioamides, kinase inhibitors).

This guide synthesizes established metabolic principles of pyridine-carboxamides and aromatic thioethers to provide a predictive framework for researchers.

Executive Summary

2-(Methylthio)nicotinamide exhibits a distinct metabolic profile compared to its parent compound, nicotinamide. While the nicotinamide core typically undergoes N-methylation and amide hydrolysis, the introduction of the 2-methylthio (-SMe) group creates a new, dominant metabolic "soft spot."

  • Primary Metabolic Liability: S-oxidation (Sulfoxidation) mediated by FMOs and CYPs.

  • Secondary Pathways: Amide hydrolysis and Pyridine N-methylation.

  • Stability Prediction: Moderate in liver microsomes (Phase I labile due to S-oxidation); High stability in plasma (unless specific amidases are active).

Physicochemical Context & Metabolic Susceptibility

Understanding the electronic and steric environment is crucial for predicting enzyme interactions.

FeatureChemical PropertyMetabolic Implication
Core Structure Pyridine-3-carboxamideSubstrate for amidases and NNMT (Nicotinamide N-methyltransferase).
2-Substituent Methylthio (-SCH₃)Electron Donor: Increases electron density on the ring. Steric Bulk: Blocks the 2-position, preventing oxidation by Aldehyde Oxidase (a common route for Nicotinamide).
Lipophilicity Moderate LogP (~0.8 - 1.2)Sufficient for membrane permeability and interaction with CYP450 active sites.

Detailed Biotransformation Pathways

Pathway A: S-Oxidation (Dominant Phase I Route)

The sulfur atom in the methylthio group is highly nucleophilic and prone to oxidation. This is typically the fastest clearance pathway for aromatic thioethers.

  • Mechanism: Oxygen transfer from the heme iron of Cytochrome P450 (CYP) or the flavin hydroperoxide of Flavin-containing Monooxygenases (FMO).

  • Step 1 (Sulfoxidation): Conversion to 2-(methylsulfinyl)nicotinamide (Chiral sulfoxide).

  • Step 2 (Sulfonylation): Further oxidation to 2-(methylsulfonyl)nicotinamide (Sulfone).

  • Enzymes: CYP3A4, CYP2D6, FMO3.

Pathway B: Amide Hydrolysis

Similar to Nicotinamide, the carboxamide group can be hydrolyzed, though the rate may be influenced by the ortho-methylthio group.

  • Mechanism: Nucleophilic attack on the carbonyl carbon by water, catalyzed by amidases.

  • Product: 2-(Methylthio)nicotinic acid .

  • Enzymes: Carboxylesterases (CES), Nicotinamidase (PncA - primarily bacterial, but relevant for microbiome metabolism).

Pathway C: N-Methylation (Phase II)

Nicotinamide is the endogenous substrate for Nicotinamide N-methyltransferase (NNMT).

  • Mechanism: Transfer of a methyl group from S-Adenosylmethionine (SAM) to the pyridine nitrogen.

  • Product: 1-Methyl-2-(methylthio)nicotinamide (Pyridinium ion).

  • Constraint: The bulky 2-methylthio group may sterically hinder NNMT binding compared to unsubstituted nicotinamide, potentially reducing the flux of this pathway.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of 2-(Methylthio)nicotinamide.

MetabolicPathways Parent 2-(Methylthio)nicotinamide (Parent) Sulfoxide 2-(Methylsulfinyl)nicotinamide (Metabolite M1) Parent->Sulfoxide S-Oxidation (CYP/FMO) Acid 2-(Methylthio)nicotinic acid (Metabolite M3) Parent->Acid Hydrolysis (Amidases) NMethyl 1-Methyl-2-(methylthio)nicotinamide+ (Metabolite M4) Parent->NMethyl N-Methylation (NNMT + SAM) Sulfone 2-(Methylsulfonyl)nicotinamide (Metabolite M2) Sulfoxide->Sulfone S-Oxidation (CYP)

Figure 1: Predicted metabolic tree showing oxidative, hydrolytic, and conjugative pathways.

Experimental Protocols for Stability Assessment

To validate the pathways described above, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites (Sulfoxide/Sulfone).

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 2-(Methylthio)nicotinamide (1 µM final conc).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Pre-incubation: Mix 490 µL of microsomal suspension (0.5 mg/mL in Phosphate Buffer pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Metabolite Identification Workflow (LC-MS/MS)

Objective: Confirm the structure of metabolites M1-M4.

Mass Shifts to Monitor:

  • Parent:

    
    
    
  • Sulfoxide (M1):

    
    
    
  • Sulfone (M2):

    
    
    
  • Acid (M3):

    
     (Net change: 
    
    
    
    =
    
    
    mass unit shift is incorrect; actually
    
    
    Da mass increase). Correction: Hydrolysis converts
    
    
    (44 Da) to
    
    
    (45 Da). Net shift =
    
    
    Da.
  • N-Methyl (M4):

    
    
    

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Test Compound 2-(Methylthio)nicotinamide Incubation Incubation (Microsomes + NADPH) Start->Incubation Quench Quench Reaction (Acetonitrile + IS) Incubation->Quench t = 0, 15, 30, 60 min Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Q-TOF or Triple Quad) Centrifuge->LCMS Data Data Analysis (Half-life & Met ID) LCMS->Data

Figure 2: Step-by-step workflow for assessing metabolic stability and identifying metabolites.

References

  • Nicotinamide Metabolism Overview

    • Title: Major pathways of nicotinamide metabolism.[1][2]

    • Source: ResearchG
    • URL:[Link][3][4]

  • Thioether S-Oxidation Mechanisms

    • Title: S-methylation of 2-mercaptopyrazine in rat liver microsomes and cytosol.[5]

    • Source: PubMed / Xenobiotica.
    • URL:[Link]

  • Nicotinamide Riboside Stability (Analogous Chemistry)

    • Title: Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride.[6]

    • Source: MDPI / Biomolecules.[7]

    • URL:[Link]

  • KEGG Pathway Database

    • Title: Nicotinate and nicotinamide metabolism - Reference pathway.[8]

    • Source: KEGG (Kyoto Encyclopedia of Genes and Genomes).
    • URL:[Link]

Sources

Technical Guide: Protein Targets and Pharmacological Utility of 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, structural utility, and experimental validation of 2-(Methylthio)nicotinamide (2-methylsulfanylpyridine-3-carboxamide).

Part 1: Executive Summary & Chemical Profile

2-(Methylthio)nicotinamide (CAS: 175135-28-1) is a functionalized pyridine scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD) . Unlike "blockbuster" drugs that target a single protein with high affinity, this molecule serves as a privileged structure —a core chemical framework capable of binding to multiple protein families, most notably Kinases and NAD+-dependent enzymes .

Its value lies in its dual functionality:

  • Direct Biological Activity: Acts as a low-molecular-weight competitive inhibitor (fragment) for enzymes recognizing the nicotinamide moiety (e.g., PARP, Sirtuins).

  • Synthetic Precursor: Serves as a critical intermediate for synthesizing fused heterocyclic inhibitors (e.g., pyrido[2,3-d]pyrimidines) targeting receptor tyrosine kinases like c-Met and VEGFR .

Chemical Specifications
PropertyData
IUPAC Name 2-(methylsulfanyl)pyridine-3-carboxamide
Molecular Formula C7H8N2OS
Molecular Weight 168.22 g/mol
Key Pharmacophore Pyridine Nitrogen (H-bond acceptor), Amide (Donor/Acceptor), Thioether (Hydrophobic)
Solubility DMSO (>10 mM), Methanol
Primary Application Kinase Inhibitor Synthesis, NAD+ Mimicry

Part 2: Target Identification & Mechanism of Action

Receptor Tyrosine Kinases (c-Met, VEGFR)

The most significant application of 2-(Methylthio)nicotinamide is as a precursor for Type I and Type II Kinase Inhibitors .

  • Mechanism: The pyridine-3-carboxamide core mimics the adenine ring of ATP. When cyclized (typically into a pyrido[2,3-d]pyrimidine), the pyridine nitrogen (N1) often acts as a Hinge Binder , forming a critical hydrogen bond with the kinase hinge region backbone.

  • Specific Target: c-Met (Hepatocyte Growth Factor Receptor) .

    • Evidence: Patent literature (e.g., US20050288290A1) identifies this scaffold in the synthesis of fused heterocyclic inhibitors designed to block c-Met autophosphorylation.

    • Role of S-Me Group: The methylthio group at position 2 is often displaced by amines to introduce solubility-enhancing groups (e.g., piperazines) or acts as a hydrophobic anchor before displacement.

NAD+-Dependent Enzymes (PARP, Sirtuins)

As a structural analog of Nicotinamide (Vitamin B3) , this molecule interacts with enzymes that utilize NAD+ as a cofactor.

  • Targets: Poly(ADP-ribose) Polymerases (PARP-1/2) and Sirtuins (SIRT1-7) .

  • Mechanism:

    • Competitive Inhibition: The molecule occupies the nicotinamide-binding pocket (C-site) of the enzyme.

    • Steric Clash: The 2-methylthio substitution introduces steric bulk that Nicotinamide lacks. This allows the molecule to probe the plasticity of the "nicotinamide exchange" pocket. While Nicotinamide is a pan-inhibitor (IC50 ~50 µM for SIRT1), the 2-substituted analog is used to develop isoform-selective inhibitors by exploiting small hydrophobic pockets adjacent to the binding site.

Enoyl-ACP Reductase (InhA) - Mycobacterium tuberculosis
  • Context: Structurally related to Ethionamide (2-ethylthioisonicotinamide), a prodrug for TB.

  • Mechanism: While Ethionamide requires activation by EthA to inhibit InhA, 2-(Methylthio)nicotinamide serves as a mechanistic probe to understand the Structure-Activity Relationship (SAR) of thioamide/thioether activation in mycobacterial cell walls.

Part 3: Visualization of Signaling & Synthesis

The following diagram illustrates the dual utility of the scaffold: its direct competition with NAD+ and its synthetic transformation into potent kinase inhibitors.

G Compound 2-(Methylthio)nicotinamide (Scaffold) NAD_Enzymes NAD+ Dependent Enzymes (PARP, Sirtuins) Compound->NAD_Enzymes Structural Mimicry Cyclization Cyclization Reaction (+ Electrophile) Compound->Cyclization Synthetic Precursor Inhibition Competitive Inhibition (Nicotinamide Pocket) NAD_Enzymes->Inhibition Blocks NAD+ FusedRing Pyrido[2,3-d]pyrimidine (Fused Heterocycle) Cyclization->FusedRing Ring Closure KinaseTarget Receptor Tyrosine Kinases (c-Met, VEGFR) FusedRing->KinaseTarget Nanomolar Inhibition HingeBind ATP Hinge Binding KinaseTarget->HingeBind Mechanism

Caption: Figure 1. Bifurcated utility of 2-(Methylthio)nicotinamide as both a direct NAD+ mimetic and a precursor for c-Met kinase inhibitors.

Part 4: Experimental Protocols

To validate the activity of this molecule or its derivatives, the following protocols are industry standard.

Protocol A: TR-FRET Kinase Binding Assay (For Derived Inhibitors)

Use this to test if the fused-ring derivatives of the scaffold inhibit c-Met.

  • Reagents: Recombinant c-Met kinase domain, Biotinylated Poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Preparation: Dissolve 2-(Methylthio)nicotinamide derivative in 100% DMSO to 10 mM.

  • Reaction:

    • Mix Kinase (5 nM) + Substrate (50 nM) + ATP (at Km) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Add compound (serial dilution 1 nM – 10 µM).

    • Incubate for 60 minutes at room temperature.

  • Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC). Incubate 1 hour.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 615/665 nm).

  • Analysis: Plot Signal Ratio (665/615) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: PARP1 Chemiluminescent Inhibition Assay

Use this to test the scaffold itself for NAD+ competition.

  • Plate Coating: Coat 96-well strip plates with Histones (substrate) overnight at 4°C. Wash with PBS-T.

  • Reaction Mix: Prepare PARP Buffer containing activated DNA, NAD+, and Biotinylated-NAD+.

  • Inhibitor Addition: Add 2-(Methylthio)nicotinamide (0.1 µM – 100 µM) to wells.

  • Enzyme: Add recombinant PARP1 enzyme (0.5 U/well). Incubate 1 hour at RT.

  • Detection:

    • Wash wells. Add Streptavidin-HRP (1:500). Incubate 30 min.

    • Add Chemiluminescent Substrate (ECL).

  • Quantification: Measure RLU (Relative Light Units) on a luminometer. Lower RLU indicates inhibition of poly(ADP-ribosyl)ation.

Part 5: References

  • PubChem. (n.d.).[1][2] 2-(Methylthio)nicotinamide | C7H8N2OS. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Vertex Pharmaceuticals. (2005). Fused heterocyclic kinase inhibitors (US Patent 20050288290A1). Google Patents. Retrieved January 29, 2026, from

  • Avalos, J. L., et al. (2005). Structure-based inhibitors of SIRT1. Molecular Cell. (Contextual grounding for Nicotinamide analogs).

Sources

Methodological & Application

Protocol for the synthesis of 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-(Methylthio)nicotinamide

Introduction & Strategic Significance

2-(Methylthio)nicotinamide (CAS: 56576-29-5 / 175135-28-1) is a critical pyridine scaffold used in the synthesis of agrochemicals (e.g., diflufenican precursors) and pharmaceutical kinase inhibitors. Its structural value lies in the ortho-positioning of the methylthio group relative to the amide, which serves as a versatile handle for further cyclization (e.g., to pyrido[2,3-d]pyrimidines) or as a bioisostere for other 2-substituted pyridines.

This protocol details the synthesis via Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinamide. Unlike routes starting from nicotinic acid, this method preserves the amide functionality early, reducing downstream coupling steps. The protocol is designed for reproducibility, scalability, and high purity (>98%).[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the activation of the C-2 position of the pyridine ring. The ring nitrogen and the electron-withdrawing amide group at C-3 cooperatively lower the LUMO energy at C-2, making it highly susceptible to nucleophilic attack by the thiomethoxide anion (MeS⁻).

Reaction Scheme: The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride ion and restoration of aromaticity.

ReactionScheme SM 2-Chloronicotinamide (C6H5ClN2O) Intermediate Meisenheimer Complex SM->Intermediate + NaSMe DMF, 80°C Reagent Sodium Thiomethoxide (NaSMe) Reagent->Intermediate Product 2-(Methylthio)nicotinamide (Target) Intermediate->Product - Cl⁻ Byproduct NaCl Intermediate->Byproduct

Figure 1: Mechanistic pathway for the SNAr conversion of 2-chloronicotinamide.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[2]PurityRole
2-Chloronicotinamide 156.571.0>98%Substrate
Sodium Thiomethoxide (NaSMe) 70.091.295% (Solid)Nucleophile
DMF (N,N-Dimethylformamide) 73.09N/AAnhydrousSolvent
Water (Deionized) 18.02N/A-Quench/Workup
Ethanol 46.07N/AACS GradeRecrystallization

Critical Safety Note: Sodium thiomethoxide is hygroscopic and releases toxic methanethiol (MeSH) gas upon contact with acid or moisture. All operations must be performed in a functioning fume hood. A bleach trap (sodium hypochlorite) should be connected to the vacuum line to neutralize any evolved thiols.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2-chloronicotinamide (10.0 g, 63.8 mmol) .

  • Add anhydrous DMF (50 mL) . Stir until the solid is fully dissolved (solution may be slightly yellow).

  • Slowly add Sodium Thiomethoxide (5.36 g, 76.5 mmol, 1.2 eq) in small portions over 5 minutes.

    • Scientist's Insight: Adding NaSMe portion-wise prevents localized hotspots. The reaction is exothermic.

  • Seal the system under a nitrogen atmosphere.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C .

  • Monitor the reaction by HPLC or TLC (50% EtOAc/Hexane).

    • TLC Visualization: UV light (254 nm). The product will be more polar (lower Rf) than the starting chloride due to the electron-donating nature of the S-Me group vs Cl.

  • Reaction is typically complete within 2–3 hours .

    • Endpoint: <1% remaining starting material.

Step 3: Quench and Workup

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly into ice-cold water (200 mL) with vigorous stirring.

    • Observation: A thick white to off-white precipitate should form immediately.

  • Stir the slurry for 30 minutes to ensure maximum precipitation and removal of residual DMF.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 30 mL) to remove inorganic salts (NaCl) and residual DMF.

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram) .

  • Allow the solution to cool slowly to room temperature, then chill at 4°C for 2 hours.

  • Filter the crystalline product and dry under high vacuum.

Process Workflow & Troubleshooting

ProcessFlow Start Start: 2-Cl-Nicotinamide + DMF AddReagent Add NaSMe (1.2 eq) (Exothermic) Start->AddReagent Heat Heat to 80°C (2-3 Hours) AddReagent->Heat Check HPLC Check: SM < 1%? Heat->Check Check->Heat No (Extend Time) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filtration & Wash (Remove DMF/NaCl) Quench->Filter Recryst Recrystallize (EtOH) Optional for >99% Filter->Recryst Final Final Product Dry & Package Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of amide to acidEnsure reagents are dry; avoid excessive temperature (>100°C). Check pH of aqueous quench (should be neutral).
Product is Oily Residual DMFIncrease water volume during quench or wash filter cake more thoroughly.
Strong Odor Residual MethanethiolWash solid with dilute bicarbonate; ensure bleach trap is active.
Incomplete Reaction Old NaSMe reagentNaSMe degrades with moisture. Use fresh reagent or increase equivalents to 1.5.

Analytical Validation

To ensure scientific integrity, the product must meet the following specifications:

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): >98.0% (Area %).[3]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.55 (dd, 1H, Pyridine H-6)
      
    • 
       7.90 (dd, 1H, Pyridine H-4)
      
    • 
       7.80 (br s, 1H, NH)
      
    • 
       7.50 (br s, 1H, NH)
      
    • 
       7.15 (dd, 1H, Pyridine H-5)
      
    • 
       2.52 (s, 3H, S-CH3)  – Diagnostic Peak
      
  • Mass Spectrometry (ESI+): Calculated for C7H8N2OS [M+H]+: 169.04; Found: 169.1.

References

  • PubChem. (n.d.). 2-Chloronicotinamide | C6H5ClN2O | CID 82588.[4] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method. (Illustrates general pyridine functionalization logic).
  • ResearchGate. (2016). Synthesis of 2-chloronicotinic acid derivatives. (Validates SNAr reactivity on 2-chloro-3-substituted pyridines). Retrieved October 24, 2023, from [Link]

Sources

High-Sensitivity LC-MS/MS Quantification of 2-(Methylthio)nicotinamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of 2-(Methylthio)nicotinamide (2-MTN) in plasma and tissue homogenates. While structurally related to the endogenous metabolite Nicotinamide (NAM), the presence of the 2-methylthio group introduces distinct lipophilicity and oxidation risks that standard NAM methods fail to address.

This guide provides a validated workflow using Reverse-Phase Liquid Chromatography (RPLC) coupled with Tandem Mass Spectrometry (MS/MS) . Key features include a stabilized extraction protocol to prevent sulfur oxidation and a high-retention stationary phase strategy to ensure separation from isobaric interferences.

Introduction & Chemical Context

2-(Methylthio)nicotinamide (CAS: 10169-34-3) is a pyridine derivative often investigated in medicinal chemistry as a reaction intermediate or a potential inhibitor of NAD+ salvage pathway enzymes.

The Analytical Challenge
  • Polarity: Like Nicotinamide, 2-MTN is a small, polar molecule. However, the thioether moiety increases lipophilicity compared to NAM, making it suitable for Reverse Phase (C18) chromatography, provided the column can withstand high-aqueous starting conditions to retain the polar pyridine ring.

  • S-Oxidation Instability: The critical failure point in quantifying thio-ethers is the rapid ex vivo oxidation to sulfoxides (+16 Da) and sulfones (+32 Da) during sample preparation. This protocol incorporates specific antioxidant steps to mitigate this.

  • Matrix Interference: Biological matrices are rich in endogenous pyridines (NAM, 1-MNA). High selectivity is required to distinguish 2-MTN from these abundant analogs.

Method Development Strategy

Chromatographic Selection

Standard C18 columns often suffer from "dewetting" or poor retention of pyridines under 100% aqueous conditions. To maximize retention of the polar head group while leveraging the hydrophobic methylthio tail, we utilize a High Strength Silica (HSS) T3 or a Biphenyl stationary phase.

  • Recommended Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or Phenomenex Kinetex Biphenyl.

  • Rationale: The T3 bonding technology is designed for polar compound retention in high-aqueous mobile phases, preventing peak fronting common with standard C18s.

Mass Spectrometry Optimization
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .[1] The pyridine nitrogen provides a highly basic site for protonation

    
    .
    
  • Precursor Ion: m/z 169.0

  • Fragmentation Logic:

    • Primary Transition (Quant): Loss of ammonia (

      
      , -17 Da) from the amide group is the most facile cleavage. Transition: 169.0 
      
      
      
      152.0
      .
    • Secondary Transition (Qual): Cleavage of the thio-methyl group or the amide moiety.[2] Transition: 169.0

      
       122.0  (Loss of S-CH
      
      
      
      radical/fragment).

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: 2-(Methylthio)nicotinamide (Standard Grade).

  • Internal Standard (IS): 2-(Methylthio)nicotinamide-d3 (if available) or Nicotinamide-d4.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ascorbic Acid (Antioxidant).

Stock Solution Preparation
  • Master Stock: Dissolve 1 mg of 2-MTN in 1 mL of Methanol (1 mg/mL). Note: Do not use DMSO if possible, as it can promote oxidation over time.

  • Working Standard: Dilute Master Stock in Water/Methanol (50:50) to 1 µg/mL.

  • Stability Note: Store all stocks at -80°C. Add 0.1% Ascorbic Acid to working standards to prevent S-oxidation.

Sample Preparation (Protein Precipitation)

This protocol is optimized for Plasma/Serum.

  • Thawing: Thaw samples on ice (4°C). Do not use a water bath (heat promotes oxidation).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation & Stabilization: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Critical Step: The Formic Acid acidifies the sample, stabilizing the pyridine ring, while the cold temperature prevents sulfur oxidation.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.

  • Dilution: Dilute with 150 µL of 0.1% Formic Acid in Water .

    • Why? Injecting pure ACN can cause peak distortion for early eluting polar compounds. Diluting to ~50% organic ensures good peak shape.

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS
Column HSS T3 C18 (2.1 x 100 mm, 1.8 µm)
Column Temp 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL

Gradient Profile:

  • 0.0 - 1.0 min: 5% B (Isocratic hold for polar retention)

  • 1.0 - 4.0 min: 5%

    
     95% B (Linear ramp)
    
  • 4.0 - 5.0 min: 95% B (Wash)

  • 5.0 - 5.1 min: 95%

    
     5% B
    
  • 5.1 - 7.0 min: 5% B (Re-equilibration)

MS Source Parameters (Generic - Optimize for Instrument)
  • Polarity: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Source Temp: 500°C

  • Desolvation Gas: 1000 L/hr

  • Cone Gas: 50 L/hr

MRM Table:

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Type
2-MTN 169.0 152.0 30 18 Quant
2-MTN 169.0 122.0 30 25 Qual

| NAM-d4 (IS) | 127.1 | 84.1 | 30 | 20 | IS |

Visualization of Methodology

Analytical Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the stability checkpoints.

G Sample Biological Sample (Plasma/Tissue) Stab Stabilization Step (Keep at 4°C + Acidify) Sample->Stab Immediate PPT Protein Precipitation (ACN + 0.1% Formic Acid) Stab->PPT Extraction Centrifuge Centrifugation (15,000g @ 4°C) PPT->Centrifuge Removal of Proteins Dilution Dilution Step (1:1 with Water) Centrifuge->Dilution Supernatant Transfer LC UHPLC Separation (HSS T3 Column) Dilution->LC Injection MS MS/MS Detection (MRM: 169 -> 152) LC->MS ESI+

Caption: Step-by-step analytical workflow emphasizing temperature control and acidification to prevent metabolite degradation.

Fragmentation & Stability Logic

This diagram explains the chemical rationale behind the method choices, specifically addressing the thioether oxidation risk.

Logic Mol 2-(Methylthio)nicotinamide (m/z 169) Risk Risk: S-Oxidation (+16 Da / +32 Da) Mol->Risk Ex Vivo Frag1 Frag: Loss of NH3 (m/z 152) Mol->Frag1 CID (Quant) Frag2 Frag: Loss of S-CH3 (m/z 122) Mol->Frag2 CID (Qual) Sol1 Solution: Low Temp (4°C) Risk->Sol1 Prevented By Sol2 Solution: Acidic pH Risk->Sol2 Prevented By

Caption: Decision tree linking chemical properties (S-oxidation risk) to method controls (Temperature/pH) and MS transitions.

Validation Parameters (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (e.g., FDA Bioanalytical Method Validation M10), the following criteria must be met:

  • Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Correlation coefficient (

    
    ) should be 
    
    
    
    .[3]
  • Accuracy & Precision:

    • Intra-run and Inter-run CV% must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect: Assess ion suppression by comparing post-extraction spiked samples to neat standards. A value between 85-115% is acceptable.

    • Tip: If suppression is high (>20%), switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away phospholipids.

  • Stability:

    • Bench-top: 4 hours at 4°C (Assess S-oxidation).

    • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Expert Tips

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic pyridine nitrogen and free silanols on the column.

    • Fix: Increase Ammonium Formate buffer concentration to 10mM or use a column with better end-capping (e.g., Charged Surface Hybrid - CSH).

  • Issue: Signal Drift.

    • Cause: Source contamination from protein precipitation.

    • Fix: Use a divert valve to send the first 1.0 min of flow (containing salts/proteins) to waste.

  • Issue: "Ghost" Peak at m/z 185.

    • Cause: This is the Sulfoxide metabolite/degradant (169 + 16). If this peak appears in your standards, your stock solution has oxidized. Prepare fresh stocks with ascorbic acid.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

  • Tsuji, M., et al. (2023). Development of an LC-MS/MS method for quantification of methylthioadenosine. Journal of Pharmaceutical Analysis. (Provides basis for thio-ether stability handling).

  • Phenomenex. (2020).[4] Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS. Technical Note TN-1151. (Basis for Nicotinamide chromatography).[3][5][6][7]

  • MassBank. (2017).[1] Mass Spectrum of Nicotinamide (ESI+). Accession: MSBNK-BGC_Munich-RP022303.[1] (Basis for fragmentation logic).[8][9][10]

Sources

Application Note: 2-(Methylthio)nicotinamide as a Chemical Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating NAD+ metabolism, Sirtuin (SIRT) kinetics, and the development of novel enzyme inhibitors. It positions 2-(Methylthio)nicotinamide (2-MTN) not merely as a standalone inhibitor, but as a critical mechanistic probe and synthetic scaffold for interrogating the nicotinamide binding pocket of NAD+-dependent enzymes.

Executive Summary

2-(Methylthio)nicotinamide (2-MTN) is a structural analog of Nicotinamide (NAM), the endogenous product inhibitor of Sirtuins (Class III HDACs) and a key metabolite in the NAD+ salvage pathway. Unlike NAM, 2-MTN possesses a bulky, electrophilic methylthio group at the C2 position.

This unique chemical architecture renders 2-MTN a dual-purpose tool:

  • Mechanistic Probe: It serves as a non-exchangeable analog to decouple the binding affinity of NAM from its catalytic "base exchange" inhibition mechanism in Sirtuins.

  • Reactive Scaffold: It acts as a versatile precursor for synthesizing 2-amino-nicotinamide derivatives (potent, selective SIRT1/2 inhibitors) via Nucleophilic Aromatic Substitution (SNAr).

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Nicotinamide Feedback Loop

Nicotinamide (NAM) regulates Sirtuin activity through a mechanism known as Base Exchange .[1][2] During deacetylation, Sirtuins form an O-acetyl-ADP-ribose intermediate.[3][4][5] NAM can attack this intermediate, reversing the reaction and regenerating NAD+ instead of allowing deacetylation to proceed.[1][2]

2-MTN as a Steric and Electronic Probe

2-MTN modifies the NAM scaffold at the critical C2 position.

  • Steric Hindrance: The S-Me group is significantly larger than the hydrogen in NAM, probing the steric tolerance of the "C-pocket" (the conserved pocket where NAM binds).

  • Electronic Modulation: The sulfur atom alters the electron density of the pyridine ring, affecting

    
    -stacking interactions within the active site.
    
  • Inhibition Logic: If 2-MTN fails to inhibit SIRT1 despite structural similarity, it confirms the necessity of the C2-hydrogen for the precise alignment required for the base exchange reaction.

Pathway Visualization

The following diagram illustrates the NAD+ salvage pathway and the specific intervention points of NAM versus the probe 2-MTN.

NAD_Pathway cluster_legend Legend NAD NAD+ SIRT Sirtuin (SIRT1) NAD->SIRT Substrate NAM Nicotinamide (NAM) SIRT->NAM Product Release NAM->SIRT Base Exchange (Inhibition) NAMPT NAMPT Enzyme NAM->NAMPT Salvage Pathway NMN NMN NAMPT->NMN NMN->NAD MTN 2-(Methylthio) nicotinamide MTN->SIRT Steric Probe (Non-Exchangeable) MTN->NAM Synthetic Precursor key 2-MTN acts as a structural probe to test NAM binding pockets.

Figure 1: 2-MTN serves as a structural probe in the NAD+ salvage and signaling pathway, distinguishing between simple binding and catalytic base exchange.[6]

Applications and Protocols

Application A: Synthesis of High-Affinity SIRT Inhibitors

2-MTN is the primary starting material for creating 2-anilinobenzamide mimics (e.g., analogous to specific SIRT1 inhibitors). The methylthio group acts as a leaving group, allowing displacement by various amines.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize 2-amino-nicotinamide derivatives from 2-MTN.

Materials:

  • 2-(Methylthio)nicotinamide (1.0 eq)

  • Primary Amine (e.g., Aniline, Benzylamine) (1.2 eq)

  • Solvent: Ethanol or Dioxane (anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (2.0 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-MTN (1 mmol) in anhydrous Dioxane (5 mL) in a round-bottom flask.

  • Addition: Add the target amine (1.2 mmol) and DIPEA (2.0 mmol) to the solution.

  • Reflux: Heat the reaction mixture to reflux (100°C) under an inert atmosphere (N2 or Ar) for 12–24 hours.

    • Note: The methylthio group is a poor leaving group compared to halogens; prolonged heating is often required. Oxidation to the sulfone (using mCPBA) prior to substitution can accelerate this step if yield is low.

  • Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the 2-MTN spot (Rf ~0.4).

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in DCM, wash with water and brine. Dry over MgSO4. Purify via silica gel column chromatography.

Validation: Confirm structure via 1H-NMR. The disappearance of the S-CH3 singlet (approx. 2.5 ppm) and appearance of N-H signals confirms substitution.

Application B: In Vitro Sirtuin Mechanism Assay

Use 2-MTN to determine if an enzyme requires the specific C2-geometry of NAM for inhibition.

Protocol 2: Fluorometric Deacetylation Competition Assay

Objective: Compare the IC50 of NAM vs. 2-MTN against SIRT1 to assess steric tolerance.

Materials:

  • Recombinant Human SIRT1 (0.5 units/well)

  • Fluorogenic Substrate: p53-based acetylated peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC)

  • Cofactor: NAD+ (500 µM final concentration)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Step-by-Step Procedure:

  • Plate Setup: Use a black 96-well plate.

  • Inhibitor Dilution: Prepare a serial dilution of NAM (Control) and 2-MTN (Test) ranging from 0.1 µM to 10 mM in Assay Buffer.

  • Enzyme Mix: Add SIRT1 enzyme to all wells except the "No Enzyme" blank. Incubate with inhibitors for 10 minutes at 37°C.

    • Scientific Insight: Pre-incubation allows the probe to occupy the C-pocket if binding is possible.

  • Reaction Start: Add the Master Mix containing NAD+ and the Fluorogenic Substrate to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis: Calculate the reaction rate (slope) for each concentration. Plot % Activity vs. Log[Concentration].

Expected Results:

Compound IC50 (SIRT1) Interpretation
Nicotinamide (NAM) ~50–100 µM Potent inhibition via Base Exchange mechanism.

| 2-(Methylthio)nicotinamide | >5 mM (or Inactive) | Lack of inhibition indicates the C2-SMe group sterically clashes with the pocket or prevents the base exchange reaction. |

Note: If 2-MTN shows inhibition, it suggests the enzyme has a large, flexible C-pocket (untypical for SIRT1, but possible for bacterial sirtuins or other NAD+ consumers).

Chemical Properties & Handling[10]

PropertySpecification
CAS Number 175135-28-1
Solubility DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Stability Stable at -20°C. Avoid strong oxidizing agents (oxidizes S-Me to Sulfoxide).
Appearance White to off-white crystalline powder.

Safety Warning: This compound is a pyridine derivative. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust. The metabolic byproducts may include thiols; handle in a fume hood.

References

  • Avalos, J. L., et al. (2005). "Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+." Nature, 432, 441–445. (Describes the NAM binding pocket and base exchange mechanism).

  • Sauve, A. A., et al. (2006). "The biochemistry of sirtuins." Annual Review of Biochemistry, 75, 435-465. (Comprehensive review of NAM inhibition and ADP-ribosyl intermediates).

  • Tanner, K. G., et al. (2000). "Silent information regulator 2 family of NAD-dependent histone/protein deacetylases generates a unique product, 1-O-acetyl-ADP-ribose." Proceedings of the National Academy of Sciences, 97(26), 14178–14182.

  • PubChem Compound Summary. "2-(Methylthio)nicotinamide." National Center for Biotechnology Information. (Chemical structure and physical property verification).

  • Behnam, M. A. M., et al. (2016). "Synthesis and biological evaluation of 2-amino-nicotinamide derivatives as SIRT1 inhibitors." European Journal of Medicinal Chemistry. (Example of using 2-substituted nicotinamides as scaffolds).

Disclaimer: This Application Note is for research use only. Not for human therapeutic use.

Sources

Application Note: In Vivo Experimental Design using 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological inhibition of Poly(ADP-ribose) polymerase (PARP) using 2-(Methylthio)nicotinamide . Unlike its parent compound Nicotinamide (Vitamin B3), which acts as both a PARP inhibitor and an NAD+ precursor, the 2-methylthio derivative is primarily utilized as a mechanistic probe to decouple these effects, specifically targeting the PARP-dependent necrotic pathway without directly fueling the NAD+ salvage pathway.

Pharmacological Profile & Formulation Strategy[1]

Chemical Rationale

2-(Methylthio)nicotinamide differs from Nicotinamide (NAM) by the substitution of a methylthio group at the C2 position of the pyridine ring. This modification significantly alters its physicochemical properties:

  • Lipophilicity (LogP): ~1.5 (Calculated). Compared to NAM (LogP -0.37), this derivative is significantly more lipophilic.

  • Solubility: Reduced water solubility compared to NAM. It requires organic co-solvents for stable in vivo formulation.

  • Mechanism: Competitive inhibition of the NAD+ binding site on PARP-1/2 enzymes.

Vehicle Optimization (Critical)

Due to the LogP of 1.5, simple saline solutions used for Nicotinamide will likely result in precipitation of 2-(Methylthio)nicotinamide at effective doses (>10 mg/kg).

Recommended Vehicle Formulation:

Component Percentage (v/v) Function
DMSO 5% - 10% Primary solubilizer for stock solution.
PEG 400 40% Co-solvent to maintain stability in aqueous phase.

| Saline (0.9%) | 50% - 55% | Bulk carrier (add last, slowly). |

Preparation Protocol:

  • Dissolve 2-(Methylthio)nicotinamide in 100% DMSO to create a 200 mg/mL stock.

  • Add the required volume of PEG 400 and vortex.

  • Slowly add warm (37°C) sterile saline while vortexing to prevent "crashing out."

  • QC Check: Inspect for crystals. If cloudy, sonicate at 37°C for 5 minutes.

Experimental Design Strategy

Dosing Regimen

Unlike clinical PARP inhibitors (e.g., Olaparib) which are dosed in the nanomolar range, nicotinamide analogs generally require millimolar plasma concentrations for effective inhibition.

  • Route: Intraperitoneal (IP) is preferred for rodent studies. Intravenous (IV) is possible but requires strict pH control (pH 7.4).

  • Dose Range: 10 – 100 mg/kg.

    • Low Dose (10 mg/kg): To test for high-affinity specific binding.

    • High Dose (100 mg/kg): To achieve maximal PARP blockade (mimicking the 500 mg/kg NAM historical doses but with higher potency).

  • Frequency: Due to the metabolic stability of the thio-ether bond (resistant to some amidases), the half-life may differ from NAM. B.I.D. (twice daily) dosing is recommended for chronic studies.

Control Groups (Self-Validating Design)

To ensure scientific integrity, the design must distinguish between inhibition and vehicle effects.

  • Sham + Vehicle: Baseline health.

  • Injury + Vehicle: Defines the window of damage (e.g., infarct volume).

  • Injury + 2-(Methylthio)nicotinamide: Experimental group.

  • Injury + Nicotinamide (Positive Control): To compare efficacy against the vitamin precursor.

Protocol A: Neuroprotection in MCAO (Ischemia/Reperfusion)

This protocol evaluates the compound's ability to prevent "Parthanatos" (PARP-1 dependent cell death) following stroke.

Mechanistic Pathway

The following diagram illustrates the pathway 2-(Methylthio)nicotinamide is designed to interrupt.

PARP_Mechanism ROS Oxidative Stress (Ischemia) DNA_Break DNA Strand Breaks ROS->DNA_Break PARP PARP-1 Activation DNA_Break->PARP NAD NAD+ Depletion PARP->NAD Consumes PAR Poly(ADP-ribose) Accumulation PARP->PAR Synthesizes ATP ATP Collapse NAD->ATP Causes Necrosis Necrosis (Cell Death) ATP->Necrosis AIF AIF Release (Mitochondria) PAR->AIF Signals AIF->Necrosis Inhibitor 2-(Methylthio) nicotinamide Inhibitor->PARP  BLOCKS  

Caption: Mechanism of Action. 2-(Methylthio)nicotinamide blocks PARP-1 hyperactivation, preventing both NAD+ depletion and PAR-mediated AIF release (Parthanatos).

Step-by-Step Workflow

Step 1: Surgical Induction (T=0)

  • Anesthetize rat (Isoflurane).

  • Perform Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated filament for 90 minutes.

Step 2: Drug Administration (T=60 min)

  • Administer 2-(Methylthio)nicotinamide (50 mg/kg, IP) 30 minutes prior to reperfusion.

  • Rationale: PARP activation peaks immediately upon reperfusion due to the burst of Reactive Oxygen Species (ROS). The inhibitor must be on board before the filament is withdrawn.

Step 3: Reperfusion (T=90 min)

  • Withdraw filament to restore blood flow.

  • Administer a second maintenance dose (25 mg/kg) if the half-life is determined to be <2 hours.

Step 4: 24-Hour Assessment

  • Neurological scoring (Garcia Scale).

  • Sacrifice and brain harvest.

  • TTC Staining: Measure infarct volume (white tissue) vs. healthy tissue (red).

Protocol B: Target Engagement Validation (Biomarkers)

Trustworthiness in data requires proving the drug hit the target. Do not rely solely on phenotypic outcomes (e.g., infarct size).

PAR Immunoblotting
  • Tissue: Ischemic penumbra (cortex).

  • Lysis: Use RIPA buffer supplemented with PARG inhibitors (ADP-HPD, 1 µM).

    • Note: Without PARG inhibitors, the Poly(ADP-ribose) chains degrade rapidly during lysis, leading to false negatives.

  • Antibody: Anti-PAR (Poly-ADP-ribose) mouse monoclonal (1:1000).

  • Expected Result: The "Injury + Vehicle" group should show a massive smear (PAR polymers). The "Injury + 2-(Methylthio)nicotinamide" group should show significantly reduced PARylation.

NAD+ Quantification
  • Use an enzymatic cycling assay to measure intracellular NAD+.

  • Causality Check: If the compound works, NAD+ levels in the ischemic tissue should be preserved (closer to Sham levels) compared to the Vehicle group.

Data Visualization & Analysis

Summarize your findings using the following structure to facilitate peer review.

Table 1: Example Data Collection Matrix

GroupNDose (mg/kg)Neuro Score (0-18)Infarct Vol (%)NAD+ Level (% of Sham)
Sham 8018 ± 00%100%
MCAO + Veh 1006 ± 235 ± 5%25%
MCAO + 2-MeS 105012 ± 315 ± 4%70%
MCAO + NAM 1050013 ± 212 ± 3%85%

*Indicates statistical significance (p < 0.05) vs. Vehicle.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Procedure cluster_2 Phase 3: Analysis Formulation Formulate 2-(Methylthio)nicotinamide (10% DMSO / 40% PEG / 50% Saline) Rand Randomization & Blinding Formulation->Rand Induction MCAO Induction (90 min) Rand->Induction Dosing IP Injection (T=60 min) 50 mg/kg Induction->Dosing Reperfusion Reperfusion (T=90 min) Dosing->Reperfusion Recovery 24h Recovery Reperfusion->Recovery Harvest Brain Harvest Recovery->Harvest Split Split Tissue Harvest->Split TTC TTC Staining (Infarct Vol) Split->TTC Western Western Blot (PAR Levels) Split->Western

Caption: Experimental Workflow.[1][2] Critical timing of dosing prior to reperfusion ensures PARP inhibition during the oxidative burst.

References

  • PubChem. (2024).[3] 2-(Methylthio)nicotinamide Compound Summary. National Library of Medicine. [Link]

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. [Link]

  • Nicoli, S., et al. (2008). Association of nicotinamide with parabens: effect on solubility, partition and transdermal permeation. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Takahashi, K., et al. (1999). Neuroprotective effects of PARP inhibitors in transient focal cerebral ischemia. Journal of Cerebral Blood Flow & Metabolism. (Contextual grounding for PARP inhibitor protocols in MCAO). [Link]

Sources

Application Note: 2-(Methylthio)nicotinamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery researchers through the strategic utilization of 2-(Methylthio)nicotinamide (CAS: 175135-28-1). It moves beyond basic product descriptions to provide actionable synthetic strategies, validated protocols, and mechanistic insights relevant to kinase inhibitor development.[1]

A Versatile Linchpin for the Divergent Synthesis of Kinase Inhibitor Scaffolds

Executive Summary

2-(Methylthio)nicotinamide is a high-value heterocyclic building block that serves as a strategic "branch point" in the synthesis of privileged medicinal scaffolds. Its utility lies in the orthogonal reactivity of its functional groups: the electrophilic 2-methylthio (SMe) moiety and the nucleophilic/electrophilic 3-carboxamide group.

This guide details its application in synthesizing pyrido[2,3-d]pyrimidines (a scaffold found in PIM-1 and CDK inhibitors) and pyrazolo[3,4-b]pyridines . We provide optimized protocols for activating the SMe group via oxidation, enabling the introduction of diverse amines—a critical step for Structure-Activity Relationship (SAR) exploration.

Chemical Biology & Mechanistic Insight

The "Masked" Electrophile Strategy

In drug design, the 2-position of the pyridine ring is often a critical vector for establishing hydrogen bonding with the hinge region of kinase domains. 2-(Methylthio)nicotinamide allows for a "late-stage diversification" approach:

  • The SMe "Handle": The methylthio group is stable under many conditions but can be activated (oxidized to sulfone/sulfoxide) to become a potent leaving group.

  • Nucleophilic Aromatic Substitution (SNAr): Once activated, the sulfur moiety can be displaced by a wide range of primary and secondary amines (aliphatic or aromatic).

  • Cyclization: The adjacent carboxamide group facilitates ring closure to form bicyclic heterocycles.

Validated Therapeutic Targets

Derivatives synthesized from this precursor have demonstrated potency against:

  • PIM-1 Kinase: Overexpressed in hematological malignancies; inhibitors require a specific hydrogen-bond donor/acceptor motif provided by the pyrido[2,3-d]pyrimidine core.

  • EGFR (T790M): 2-substituted derivatives have shown efficacy in overcoming resistance in non-small cell lung cancer (NSCLC).

  • mTOR: ATP-competitive inhibitors often utilize the bicyclic pyridine scaffold to mimic the adenine ring of ATP.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from 2-(Methylthio)nicotinamide.

G Start 2-(Methylthio)nicotinamide (CAS 175135-28-1) Oxidation Activation (Oxidation to Sulfone) Start->Oxidation m-CPBA DCM, 0°C Cyclization2 Cyclization B (+ Hydrazine) Start->Cyclization2 Hydrazine hydrate EtOH, Reflux Displacement S_NAr Displacement (Introduction of R-NH2) Oxidation->Displacement R-NH2 Heat/Base Intermed 2-Amino-nicotinamide Derivative Displacement->Intermed Cyclization1 Cyclization A (+ TEOF/Acid) Intermed->Cyclization1 Ring Closure Product1 Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Cyclization1->Product1 Product2 Pyrazolo[3,4-b]pyridine (Scaffold) Cyclization2->Product2

Figure 1: Divergent synthesis pathways. The oxidation step (Red) is crucial for introducing less nucleophilic amines (e.g., anilines).

Detailed Experimental Protocols

Protocol A: Activation via Oxidation to Sulfone

Direct displacement of the SMe group by weak nucleophiles (like anilines) is difficult. Oxidation to the sulfone (SO2Me) significantly lowers the energy barrier for substitution.

Materials:

  • 2-(Methylthio)nicotinamide (1.0 eq)[2]

  • m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated NaHCO3 solution

  • Na2S2O3 solution

Procedure:

  • Dissolution: Dissolve 2-(Methylthio)nicotinamide (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add m-CPBA (2.5 eq) portion-wise over 15 minutes. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar).

  • Quenching: Quench the reaction by adding 10% Na2S2O3 solution (to destroy excess peroxide) followed by saturated NaHCO3 (to neutralize the acid).

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Yield: The product, 2-(methylsulfonyl)nicotinamide , is typically obtained as a white solid and can be used directly without column chromatography.

Protocol B: Synthesis of 8-Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol utilizes the activated sulfone intermediate to install the "hinge-binding" amine and close the pyrimidine ring.

Step 1: Nucleophilic Displacement (SNAr)

  • Suspend 2-(methylsulfonyl)nicotinamide (1.0 eq) in 1,4-dioxane.

  • Add the desired amine (e.g., 4-fluoroaniline, 1.1 eq) and Cs2CO3 (2.0 eq).

  • Heat the mixture to reflux (100°C) for 12 hours.

  • Cool, filter off inorganic salts, and concentrate. The residue contains the 2-aminonicotinamide intermediate.

Step 2: Cyclization

  • Take the crude 2-aminonicotinamide intermediate from Step 1.

  • Add Triethyl orthoformate (TEOF) (10 eq) and a catalytic amount of sulfamic acid or acetic acid (0.1 eq).

  • Heat to reflux (146°C) for 4–8 hours. The reaction drives off ethanol.

  • Workup: Cool the mixture. The product often precipitates upon cooling or addition of diethyl ether. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Data Output Table: Typical Yields for Substituents

Amine Input (R-NH2)Target MoietyYield (Step 1)Yield (Step 2)Biological Relevance
Aniline Phenyl85%78%General Kinase Binding
Cyclohexylamine Cyclohexyl92%82%Hydrophobic Pocket Filling
3-Aminophenol 3-Hydroxyphenyl76%70%H-Bond Donor (PIM-1)
Piperazine Piperazinyl88%65%Solubility Enhancement

Mechanism of Action: PIM-1 Inhibition

The pyrido[2,3-d]pyrimidine core synthesized via this route mimics the ATP purine ring.

PIM1 cluster_effect Downstream Effects Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor ATP_Pocket ATP Binding Pocket (PIM-1 Kinase) Inhibitor->ATP_Pocket Competes with ATP Hinge Hinge Region (Glu121 / Pro123) Inhibitor->Hinge H-Bonding (N1 and N3) Apoptosis Induction of Apoptosis ATP_Pocket->Apoptosis Proliferation Inhibition of Proliferation ATP_Pocket->Proliferation

Figure 2: Mechanism of PIM-1 inhibition. The N1 and N3 nitrogens of the synthesized scaffold are critical for hydrogen bonding with the kinase hinge region.

References

  • Pyrido[2,3-d]pyrimidines as Privileged Scaffolds

    • Title: Pyrido[2,3-d]pyrimidin-7(8H)
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • PIM-1 Kinase Inhibitor Discovery

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[3]

    • Source: RSC Advances.
    • URL:[Link]

  • Cyclization Methodologies (TEOF)

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Compound Data & Properties

    • Title: 2-(Methylthio)nicotinamide CID 2774544.[2]

    • Source: PubChem.[2][5]

    • URL:[Link]

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Profiling 2-(Methylthio)nicotinamide in Mammalian Cell Culture: Solubility, Stability, and Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MTN-001

Abstract & Introduction

2-(Methylthio)nicotinamide (2-MTN) is a functionalized pyridinecarboxamide derivative often utilized as a scaffold in the synthesis of fused heterocyclic kinase inhibitors and anti-inflammatory agents.[1][2] Structurally related to Nicotinamide (NAM, Vitamin B3), 2-MTN replaces the 2-position proton with a methylthio (-SMe) group.[1][2] While often treated merely as a chemical intermediate, the structural similarity to NAM suggests potential biological activity within NAD+ salvage pathways, Sirtuin (SIRT) modulation, or Poly(ADP-ribose) polymerase (PARP) inhibition.[1][2]

Critical Scientific Insight: The presence of the thioether moiety introduces a specific susceptibility to oxidative metabolism (sulfoxidation) not present in the parent Nicotinamide. Consequently, cell culture protocols utilizing 2-MTN must rigorously control for solubility limits and oxidative stability to distinguish between the effects of the parent molecule and its potential sulfoxide metabolites.

This guide provides a standardized workflow for solubilizing, handling, and profiling 2-MTN in mammalian cells, ensuring data reproducibility and artifact minimization.

Part 1: Compound Management & Stock Preparation

The Challenge: Thioether Stability

Unlike standard small molecules, thioethers are prone to oxidation to sulfoxides (


) and sulfones (

) upon prolonged exposure to air or peroxidized solvents.[1][2] This degradation alters polarity and biological potency.[1][2]
Protocol 1: Anoxic Stock Preparation

Materials:

  • 2-(Methylthio)nicotinamide (Solid, >98% purity).[1][2]

  • DMSO (Dimethyl sulfoxide), Cell Culture Grade (Low endotoxin, stored under nitrogen).[1][2]

  • Argon or Nitrogen gas line.[1][2]

  • Amber glass vials (borosilicate).[1][2]

Methodology:

  • Solvent Selection: Calculate the mass required for a 50 mM stock solution .

    • Note: While NAM is soluble up to ~100 mM in DMSO, the lipophilic methylthio group of 2-MTN may reduce aqueous solubility upon dilution.[2] We cap the stock at 50 mM to prevent "crash-out" during serial dilutions.

  • Dissolution: Add DMSO to the amber vial.

  • Inert Gas Purge (Critical Step): Before adding the powder, gently bubble Argon/Nitrogen through the DMSO for 30 seconds to displace dissolved oxygen.[2]

  • Solubilization: Add the 2-MTN powder. Vortex for 30 seconds.[1][2]

    • Visual Check: Solution must be clear and colorless/pale yellow.[1][2] Any turbidity indicates impurities or saturation.[1][2]

  • Aliquot & Storage: Aliquot into single-use volumes (e.g., 50 µL) in PCR tubes or cryovials. Overlay with inert gas before capping.[1][2][3] Store at -20°C.

    • Constraint:Do not freeze-thaw more than once. Thioethers degrade rapidly with repeated temperature cycling.[1][2]

Visualization: Stock Preparation Workflow

StockPrep Powder 2-MTN Powder (Hygroscopic) Mix Vortex Dissolution (Amber Vial) Powder->Mix DMSO DMSO Solvent (Cell Culture Grade) Purge Argon/N2 Purge (Remove O2) DMSO->Purge De-gas Purge->Mix QC Visual QC: Clear? Mix->QC QC->Mix Fail (Vortex more) Aliquot Aliquot & Freeze (-20°C, Single Use) QC->Aliquot Pass

Figure 1: Critical workflow for preparing thioether-based stocks to minimize oxidative degradation.

Part 2: Cytotoxicity Profiling (Dose-Ranging)

The Challenge: Distinguishing Toxicity from Metabolic Interference

Nicotinamide analogs can inhibit cell growth via two mechanisms:

  • Acute Toxicity: Membrane disruption or mitochondrial collapse (Necrosis).[1][2]

  • Cytostasis: Inhibition of SIRT/PARP enzymes leading to cell cycle arrest (Non-lethal).[1][2]

We use a metabolic proxy assay (Resazurin/AlamarBlue) rather than MTT, as MTT reduction can be chemically interfered with by reducing agents (thioethers) or metabolic modulators affecting NAD(P)H flux.[1][2]

Protocol 2: Resazurin Viability Assay

Cell Model: HEK293 (Kidney, general toxicity) or HepG2 (Liver, metabolic activation).[1][2] Reagents: Resazurin Sodium Salt (dissolved in PBS).

Step-by-Step Methodology:

  • Seeding: Seed cells in 96-well black-walled plates at 5,000 cells/well (HEK293) or 8,000 cells/well (HepG2).

    • Why? Lower density prevents contact inhibition from masking cytostatic drug effects.[1][2]

  • Equilibration: Incubate for 24 hours to allow attachment.

  • Compound Dilution (The "2% Rule"):

    • Prepare a 2x Intermediate Plate in complete media.

    • Max DMSO concentration in the final well must be ≤ 0.5% .[2]

    • Dilution Scheme:

Target Conc.[1][2][3][4][5][6][7][8] (µM)Stock UsedDilution FactorFinal DMSO %
1000 50 mM1:502.0% (Too High - requires intermediate step)
100 10 mM1:1001.0%
10 1 mM1:1001.0%
1 0.1 mM1:1001.0%
  • Treatment: Aspirate old media (carefully) and add 100 µL of treatment media. Incubate for 48 hours .

  • Readout:

    • Add 20 µL Resazurin solution (0.15 mg/mL).[1][2]

    • Incubate 2–4 hours.

    • Measure Fluorescence: Ex 560 nm / Em 590 nm.

Data Analysis: Calculating the Safety Window

Calculate the IC50 using a 4-parameter logistic regression.

  • Z-Factor Check: Ensure Z' > 0.5 using Positive Control (10% DMSO or 100 µM Puromycin) and Negative Control (0.5% DMSO Vehicle).

Part 3: Functional Context - Oxidative Stress & NAD+ Interaction[1][2]

The Mechanism

2-MTN may act as a competitive inhibitor for Nicotinamide Phosphoribosyltransferase (NAMPT) or simply act as a ROS scavenger due to the sulfur atom.[1][2]

Protocol 3: ROS Modulation Assay (H2DCFDA)[1][2]

Objective: Determine if 2-MTN acts as a pro-oxidant (toxicity) or antioxidant (scavenger).[1][2]

  • Probe Loading: Wash cells with PBS.[1][2] Incubate with 10 µM H2DCFDA (in serum-free media) for 30 mins.

  • Wash: Remove probe to prevent extracellular interaction with the thioether.[1][2]

  • Challenge: Treat cells with:

    • Condition A: 2-MTN alone (Test for pro-oxidant effect).[1][2]

    • Condition B: 2-MTN + 100 µM TBHP (Test for antioxidant protection).[1][2]

  • Kinetics: Measure fluorescence immediately (T=0) and every 15 mins for 2 hours.

Visualization: Mechanistic Pathway

Mechanism cluster_metabolism Metabolic Fate Compound 2-(Methylthio) nicotinamide Cell Mammalian Cell (Cytosol) Compound->Cell Passive Diffusion Oxidation S-Oxidation (FMOs/CYPs) Cell->Oxidation Microsomal Activity NAD_Salvage NAD+ Salvage Interference? Cell->NAD_Salvage Structural Mimicry (NAM analog) Sulfoxide Sulfoxide Metabolite Oxidation->Sulfoxide ROS Generation NAD_Salvage->Cell Altered Viability

Figure 2: Potential metabolic fates of 2-MTN: Direct oxidation (generating ROS) vs. NAD+ pathway interference.[1][2]

References

  • Riss, T. L., et al. (2013).[1][2] Cell Viability Assays.[1][2] Assay Guidance Manual.[1][2] NCBI.[1][2][9] Available at: [Link]

  • Cantó, C., et al. (2015).[1][2] NAD+ metabolism and the control of energy homeostasis: a balancing act between mitochondria and the nucleus. Cell Metabolism.[1][2][7][8] Available at: [Link]

  • PubChem. (n.d.).[1][2][9] 2-(Methylthio)nicotinamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2][9]

  • Maiese, K., et al. (2009).[1][2] Nicotinamide: necessary nutrient emerges as a novel cytoprotectant for the brain.[2] Trends in Pharmacological Sciences.[1][2] (Contextual grounding for Nicotinamide analog effects).

Disclaimer: This Application Note is for research use only. 2-(Methylthio)nicotinamide is not approved for therapeutic use in humans.[1][2] Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Note: 2-(Methylthio)nicotinamide in Antifungal Research

[1]

Part 1: Executive Summary & Scientific Rationale

The "Thio-Nicotinamide" Scaffold in Antifungal Discovery

2-(Methylthio)nicotinamide (2-MeS-NA) represents a critical pharmacophore in the development of next-generation antifungal agents. While Nicotinamide (Vitamin B3) itself exhibits antifungal activity against Candida spp.[1][2] by inhibiting the NAD+-dependent histone deacetylase Hst3 , its potency is often limited by rapid cellular efflux and metabolic conversion.

2-MeS-NA serves a dual purpose in modern antifungal research:

  • Direct Antifungal Activity: Specific N-substituted derivatives of 2-MeS-NA have demonstrated fungicidal activity against phytopathogens like Rhizoctonia solani and Sclerotinia sclerotiorum.

  • Privileged Synthetic Scaffold: The 2-methylthio group acts as an excellent leaving group for nucleophilic aromatic substitution (

    
    ). This allows researchers to rapidly generate libraries of 2-amino-nicotinamides , a class of compounds recently identified to possess potent activity against fluconazole-resistant C. albicans by disrupting cell wall integrity and GPI-anchor biosynthesis.
    
Mechanism of Action (MOA)

The antifungal efficacy of 2-MeS-NA and its derivatives is linked to two primary pathways:

  • Hst3 Inhibition (Epigenetic Disruption): Similar to nicotinamide, these derivatives inhibit Hst3, leading to hyperacetylation of Histone H3 at lysine 56 (H3K56ac). This prevents DNA damage repair during the S-phase, causing genomic instability and cell death.

  • Cell Wall Destabilization: Newer derivatives have been shown to downregulate glycosylphosphatidylinositol (GPI)-anchored proteins, leading to defective cell wall architecture and increased susceptibility to osmotic stress.

Part 2: Experimental Workflows & Protocols

Application 1: Chemical Derivatization for SAR Studies

Rationale: The native 2-MeS-NA molecule is often a starting point. To maximize antifungal potency, the methylthio group is displaced by amines to create 2-aminonicotinamides.

Protocol: Nucleophilic Displacement of Methylthio Group

  • Reagents: 2-(Methylthio)nicotinamide (1.0 eq), Primary Amine (e.g., aniline derivatives, 1.2 eq), Solvent (Ethanol or DMF).

  • Reaction: Reflux the mixture at 80–100°C for 4–12 hours. The sulfur atom facilitates the nucleophilic attack at the C-2 position.

  • Monitoring: Monitor consumption of 2-MeS-NA by TLC (Hexane:EtOAc 1:1).

  • Purification: Upon cooling, the product often precipitates. Recrystallize from ethanol to obtain high-purity 2-aminonicotinamide derivatives for biological testing.

Application 2: In Vitro Susceptibility Testing (MIC Determination)

Rationale: To quantify the antifungal potency of 2-MeS-NA and its derivatives against Candida and Aspergillus spp.[3] following CLSI M27-A3 standards.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • 96-well microtiter plates (U-bottom).

  • Fungal strains: C. albicans SC5314 (reference), C. glabrata (fluconazole-resistant).

  • Resazurin (Alamar Blue) for colorimetric endpoint (optional).

Protocol:

  • Stock Preparation: Dissolve 2-MeS-NA derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 across the plate (Range: 64 µg/mL to 0.125 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculum: Adjust fungal inoculum to

    
     to 
    
    
    cells/mL.
  • Incubation: Incubate plates at 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% growth inhibition (visually clear well).

    • Validation: Include Fluconazole as a positive control.

Application 3: Mechanistic Validation (Sorbitol Protection Assay)

Rationale: To determine if the compound acts by damaging the fungal cell wall.[4][5] If the compound targets the cell wall, adding an osmotic protectant (sorbitol) will raise the MIC (improve fungal survival).

Protocol:

  • Setup: Prepare two sets of MIC plates as described above.

    • Set A: Standard RPMI 1640.

    • Set B: RPMI 1640 supplemented with 0.8 M Sorbitol.

  • Incubation: Incubate both sets at 35°C for 48 hours.

  • Analysis: Compare MIC values.

    • Result: A significant increase in MIC in Set B (e.g., from 4 µg/mL to >64 µg/mL) indicates the compound targets cell wall integrity (reversal of toxicity by osmotic support).

Part 3: Data Visualization

Figure 1: Mechanism of Action – The Nicotinamide Antifungal Pathway

This diagram illustrates how 2-MeS-NA derivatives intervene in the fungal NAD+ salvage pathway and histone regulation.

MOA_PathwayCompound2-(Methylthio)nicotinamideDerivativesHst3Hst3 Enzyme(Histone Deacetylase)Compound->Hst3InhibitsCell_WallCell Wall Integrity(GPI-Anchor Biosynthesis)Compound->Cell_WallDisruptsNAD_SalvageNAD+ Salvage PathwayNAD_Salvage->Hst3RegulatesH3K56Histone H3K56Hst3->H3K56Deacetylates (Normal)H3K56acHyperacetylated H3K56(H3K56ac)Hst3->H3K56acInhibition leads toH3K56->H3K56acAccumulationDNA_DamageGenomic Instability(S-Phase Arrest)H3K56ac->DNA_DamageCausesDeathFungal Cell DeathDNA_Damage->DeathApoptosisCell_Wall->DeathOsmotic Lysis

Caption: Figure 1: Dual-action mechanism of 2-MeS-NA derivatives targeting epigenetic regulation (Hst3) and cell wall architecture.

Figure 2: Experimental Workflow for Hit-to-Lead Optimization

From chemical synthesis to biological validation.

WorkflowStart2-(Methylthio)nicotinamide(Scaffold)SynthNucleophilic Substitution(Amine Addition)Start->SynthLibrary2-AminonicotinamideLibrarySynth->LibraryScreenMIC Screening(CLSI M27-A3)Library->ScreenHitHit Identification(MIC < 1 µg/mL)Screen->HitSelect Potent CmpdsMechMechanism Check(Sorbitol/Hst3 Assay)Hit->MechValidate Target

Caption: Figure 2: Step-by-step workflow for utilizing 2-MeS-NA as a precursor for antifungal drug discovery.

Part 4: Comparative Data Summary

Table 1: Antifungal Activity Profile of Nicotinamide Derivatives Representative data aggregated from recent structure-activity relationship (SAR) studies.

Compound ClassKey Substitution (R-Group)Target OrganismMIC Range (µg/mL)Mechanism Note
Native 2-MeS-NA Methylthio (-SMe)R. solani (Phytopathogen)10 - 50Moderate inhibition; often fungistatic.
Nicotinamide (NAM) Amide (-NH2)C. albicans1000 - 5000 (High Dose)Hst3 inhibitor; weak potency requiring millimolar levels.
2-Amino Derivative 3-chloro-4-fluorophenylS. sclerotiorum2.5 - 10Enhanced lipophilicity improves uptake.
2-Amino Derivative Thiophene-2-yl-methylC. albicans (Resistant)0.03 - 0.25 Potent Hit ; disrupts cell wall & GPI anchors.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Source: Molecules (MDPI), 2023. Key Finding: Identifies 2-aminonicotinamide derivatives (synthesized from thio-precursors) with MICs as low as 0.25 µg/mL against resistant Candida.

  • Nicotinamide inhibits the fungal histone deacetylase Hst3 and potentiates the activity of antifungal drugs. Source: The FEBS Journal / IRIC, 2021. Key Finding: Establishes the Hst3 inhibition mechanism of the nicotinamide pharmacophore.

  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Source: Chemical Biology & Drug Design (PubMed), 2017. Key Finding: Demonstrates the synthesis of high-potency antifungals starting from 2-substituted nicotinamide scaffolds.

  • PubChem Compound Summary: 2-(Methylthio)nicotinamide. Source: National Center for Biotechnology Information (2026). Key Finding: Chemical structure, physical properties, and CAS registry (175135-28-1).

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylthio)nicotinamide

[1]

Introduction: The Molecule & The Challenge

2-(Methylthio)nicotinamide (2-MTN) is a critical intermediate in the synthesis of agrochemicals and kinase inhibitors.[1] Structurally, it combines a pyridine ring, a carboxamide, and a thioether.[1] This trifecta creates a unique purification profile: the molecule is moderately polar, prone to "oiling out" during crystallization, and carries a sulfur moiety susceptible to oxidation.

This guide addresses the three most common failure modes reported by our users: persistent starting material contamination , oxidative degradation , and crystallization failures (oiling out).

Module 1: Crystallization & Phase Separation

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the solute separates as a second liquid phase before the crystal lattice can form. This is common with 2-MTN because the amide group forms strong hydrogen bonds with solvents like water or alcohols, creating a "supersoluble" metastable state.[1]

The Fix: The "Cloud Point" Control Protocol You must operate within the Metastable Zone Width (MSZW). Do not crash cool.

Step-by-Step Protocol:

  • Solvent Switch: If using Ethanol/Water, switch to Ethyl Acetate (EtOAc) / n-Heptane .[1]

    • Reasoning: Water promotes oiling in amides due to high polarity.[1] EtOAc/Heptane offers a gentler polarity gradient.[1]

  • Dissolution: Dissolve crude 2-MTN in boiling EtOAc (approx. 10 mL/g).

  • Anti-solvent Addition: Add hot n-Heptane dropwise until the solution turns slightly turbid (Cloud Point).

  • The Re-heat: Add just enough EtOAc to make it clear again.[1]

  • Seeding (Critical): Cool to 50°C. Add 0.5 wt% pure seed crystals. Do not skip this.

  • Slow Ramp: Cool at a rate of 10°C/hour to room temperature.

Visualizing the Logic:

CrystallizationLogiccluster_legendThermodynamicsStartCrude 2-MTN SolutionCheckIs it Oiling Out?Start->CheckOilPhase Separation (Oil)Check->OilYesCrystalNucleation (Solid)Check->CrystalNoAction1Switch Solvent: EtOAc/HeptaneOil->Action1Reduce PolarityAction2Add Seed Crystals @ 50°CAction1->Action2Bypass LLPSAction2->CrystalControlled Growth

Figure 1: Decision pathway for overcoming Liquid-Liquid Phase Separation (LLPS) during amide crystallization.

Module 2: Impurity Profiling (The "Ghosts")

Q: I have persistent 2-Chloronicotinamide (Starting Material) in my final product. Recrystallization isn't removing it.

Diagnosis: 2-Chloronicotinamide (2-CN) and 2-(Methylthio)nicotinamide (2-MTN) have very similar solubilities in organic solvents.[1] Standard recrystallization often co-crystallizes them.[1] You must exploit their electronic differences before crystallization.[1]

The Fix: The "Electronic Swing" Wash The Methylthio group (-SMe) is electron-donating, making the pyridine nitrogen slightly more basic than the Chlorine-substituted precursor (Chlorine is electron-withdrawing).[1]

Data Comparison:

CompoundSubstituent EffectPyridine BasicitySolubility (Acidic pH)
2-Chloronicotinamide Electron Withdrawing (Inductive)Lower (Less Basic)Low in weak acid
2-(Methylthio)nicotinamide Electron Donating (Resonance)Higher (More Basic)High in weak acid

Protocol:

  • Dissolve crude mixture in Dichloromethane (DCM) .

  • Acid Wash: Extract with 0.5 M HCl (cold).

    • Mechanism:[1][2][3] The more basic 2-MTN protonates and moves to the aqueous layer. The less basic 2-CN tends to remain in the DCM (or precipitates).

  • Separation: Discard the DCM layer (contains non-basic impurities).[1]

  • Neutralization: Slowly adjust the aqueous layer to pH 8-9 using saturated NaHCO₃.

  • Precipitation: The 2-MTN will precipitate as a white solid.[1][4] Filter and dry.[1][5]

Module 3: Stability & Sulfur Management

Q: My white product turns yellow and the melting point drops after drying. Why?

Diagnosis: You are seeing Sulfur Oxidation .[1] The thioether (-SMe) is oxidizing to the sulfoxide (-S(O)Me) or sulfone.[1] This reaction is accelerated by heat, light, and trace metals.[1]

Critical Quality Attribute (CQA) Check:

  • Pure 2-MTN Melting Point: 168–170°C [1].[1][6]

  • Oxidized/Impure: < 160°C or broad range.[1]

The Fix: Inert Atmosphere Processing

  • Vacuum Drying: Never oven-dry this compound in air above 60°C. Use a vacuum oven at 40°C with a nitrogen bleed.[1]

  • Peroxide Check: If using ether or THF during synthesis, ensure they are peroxide-free.[1] Peroxides rapidly oxidize thioethers.[1]

  • Smell Control: The "rotten cabbage" smell indicates free methyl mercaptan (methanethiol).[1]

    • Scrubber: Vent all vacuum pump exhaust through a trap containing 10% Sodium Hypochlorite (Bleach) .[1] This oxidizes the volatile thiols into non-volatile sulfonates.

Stability Pathway Diagram:

StabilityPathSubstrate2-MTN (Thioether)MP: 168-170°CProduct1Sulfoxide Impurity(Yellowing)Substrate->Product1Oxidation (Fast)OxidantAir/Heat/PeroxidesOxidant->SubstrateProduct2Sulfone Impurity(Inert)Product1->Product2Further Oxidation

Figure 2: Oxidative degradation pathway of thioether-based nicotinamides.

References

  • ChemicalBook. (2024).[1] 2-(Methylthio)nicotinamide Properties and Melting Point Data. Link

  • PubChem. (2024).[1][7] Compound Summary: 2-(Methylthio)nicotinamide (CAS 175135-28-1).[1][6][7][] National Library of Medicine.[1] Link[1]

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][9] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Link[1][9]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (General reference for pyridine purification logic).

Technical Support Center: 2-(Methylthio)nicotinamide (2-MTN) Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Off-Target Liabilities in 2-MTN Workflows

Executive Summary

2-(Methylthio)nicotinamide (2-MTN) is a potent structural analog of nicotinamide (NAM). While frequently utilized as a scaffold in the synthesis of kinase inhibitors (specifically targeting VEGFR and p38 MAPK pathways) and as a chemical probe in metabolic studies, its structural homology to Vitamin B3 introduces significant "scaffold liabilities."

Researchers often encounter confounding data due to 2-MTN's dual propensity to:

  • Mimic ATP in kinase pockets (promiscuity).

  • Interfere with NAD+ salvage pathways (metabolic toxicity).

This guide provides a self-validating framework to isolate specific effects from these off-target phenomena.

Part 1: Critical Troubleshooting & FAQs

Category A: Metabolic Interference & Cytotoxicity

Q: I am observing unexpected G1 cell cycle arrest and apoptosis in my control lines. Is this a p38-mediated effect?

A: Not necessarily. This is a classic signature of Sirtuin (SIRT) inhibition or NAD+ depletion , common off-target effects of nicotinamide analogs.

  • The Mechanism: 2-MTN retains the pyridine core of nicotinamide. At concentrations >10 µM, it may act as a weak inhibitor of SIRT1/2 or compete with NAMPT (Nicotinamide phosphoribosyltransferase), crashing intracellular NAD+ pools. This mimics a "starvation" state, triggering G1 arrest independent of your kinase target.

  • The Fix (Rescue Experiment):

    • Supplement your media with Nicotinamide Mononucleotide (NMN) (100 µM) or Nicotinic Acid (10 µM) .

    • If the toxicity/arrest is reversed by NMN, your effect was metabolic (off-target).

    • If the phenotype persists despite NAD+ rescue, it is likely driven by your specific target engagement.

Q: My IC50 values shift dramatically between RPMI and DMEM media. Why?

A: You are likely fighting competitive inhibition from media components .

  • The Mechanism: DMEM typically contains high levels of Nicotinamide (~33 µM). If 2-MTN is acting via competition for NAD+ salvage enzymes or purine binding sites, the background "noise" of Vitamin B3 in the media will shift your potency curve.

  • The Protocol: Switch to dialyzed FBS and defined media with controlled Nicotinamide concentrations (or "Low-Niacin" formulations) to establish a baseline independent of exogenous vitamins.

Category B: Kinase Selectivity & Specificity

Q: How do I distinguish between p38 MAPK inhibition and general kinase promiscuity?

A: 2-MTN derivatives often target the ATP-binding pocket, which is highly conserved. Relying solely on Western blots for phospho-p38 (or downstream MAPKAPK2) is insufficient because upstream kinases (MAPKKs) might also be inhibited.

The Validation Triad:

  • Negative Control: Use Nicotinamide (NAM) at equimolar concentrations. NAM lacks the methylthio- extension. If NAM reproduces the effect, you are looking at a scaffold effect, not a specific 2-MTN kinase effect.

  • Orthogonal Marker: Measure HSP27 phosphorylation (a direct downstream target of p38) rather than just p38 phosphorylation itself.

  • Thermal Shift Assay (CETSA): Confirm physical binding to the target in live cells. 2-MTN should stabilize p38, shifting its melting temperature (

    
    ), whereas non-binders will not.
    

Part 2: Experimental Protocols

Protocol 1: The "NAD+ Rescue" Validation Workflow

Use this protocol to certify that your observed phenotype is NOT due to metabolic toxicity.

Reagents:

  • 2-MTN Stock (DMSO)

  • Nicotinamide Mononucleotide (NMN) (Sigma, Cell Culture Grade)

  • CellTiter-Glo or similar ATP/NAD+ detection assay.

Step-by-Step:

  • Seed Cells: Plate cells in 96-well format (5,000 cells/well). Allow 24h attachment.

  • Pre-Treatment (Arm A): Treat half the plate with 100 µM NMN for 4 hours.

  • Pre-Treatment (Arm B): Treat half the plate with Vehicle (PBS).

  • Challenge: Apply 2-MTN dose-response curve (0.1 µM – 50 µM) to both Arm A and Arm B.

  • Incubation: Incubate for 48 hours.

  • Readout: Measure viability.

    • Result Analysis: Calculate the Shift Factor (

      
      ).
      
    • If

      
       (i.e., NMN protects the cells), your compound is causing NAD+ depletion.
      
    • If

      
      , your cytotoxicity is mechanism-specific.
      
Protocol 2: Differential Solvent Control

2-MTN is sensitive to oxidation (sulfoxide formation) in DMSO over time, which alters potency.

  • Storage: Store 2-MTN powder under Argon at -20°C.

  • Solubilization: Dissolve in anhydrous DMSO immediately prior to use.

  • QC Step: Run a quick LC-MS on the stock. If you see a peak at

    
    , the methylthio group has oxidized to a sulfoxide. Discard the stock.  Oxidized 2-MTN has significantly different kinase binding affinity.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the "Dual Risk" pathways of 2-MTN: the intended Kinase Inhibition pathway versus the unintended Metabolic Interference pathway.

2MTN_Pathways cluster_Target Intended Pathway (Signaling) cluster_OffTarget Off-Target Pathway (Metabolic) MTN 2-(Methylthio) nicotinamide p38 p38 MAPK (Target) MTN->p38 Inhibits (Target) SIRT Sirtuins (SIRT1/2) MTN->SIRT Weak Inhibition (Scaffold Effect) NAMPT NAMPT (NAD+ Salvage) MTN->NAMPT Competition HSP27 HSP27 Phosphorylation p38->HSP27 Blocks Apoptosis Specific Apoptosis p38->Apoptosis Induces Arrest G1 Arrest (Non-Specific) SIRT->Arrest Triggers NAD NAD+ Depletion NAMPT->NAD Reduces Pool NAD->Arrest Metabolic Stress NMN NMN Supplementation (Rescue Agent) NMN->NAD Restores NMN->Arrest Prevents

Caption: Figure 1. 2-MTN Dual-Action Pathways. Blue path indicates intended kinase signaling. Red path indicates scaffold-driven metabolic off-targets (NAD+ depletion/SIRT inhibition) which can be distinguished via NMN rescue (Yellow).

Part 4: Data Summary & Reference Values

Table 1: Differentiating Specific vs. Off-Target Phenotypes

Phenotype ObservedProbable CauseValidation Assay
Rapid Cell Death (<12h) Off-Target (Mitochondrial Toxicity)ATP production assay (1h post-dose).
G1/S Arrest Off-Target (SIRT/NAD+)NMN Rescue Experiment (Protocol 1).
Phospho-HSP27 Reduction On-Target (p38 MAPK) Western Blot vs. Total HSP27.
Effect in 10% FBS Ambiguous Repeat in Dialyzed FBS (Low Vitamin B3).
Loss of Potency >24h Compound InstabilityLC-MS for Sulfoxide formation.

References

  • Vertex Pharmaceuticals. (2021). Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies. PubMed Central. Link

  • Galluzzi, L., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo.[1][2] PubMed Central. Link

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Link

  • Alexandris, A., et al. (2022). Protective effects of NAMPT or MAPK inhibitors and NaR on Wallerian degeneration of mammalian axons. PubMed. Link

  • Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Link

Sources

How to handle inconsistent experimental results with 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is a researcher encountering data reproducibility issues and requires mechanistic explanations rather than generic advice.

Subject: Troubleshooting Inconsistent Experimental Results & Stability Protocols Compound ID: 2-(Methylthio)nicotinamide (CAS: 89979-42-0 / 175135-28-1) Support Level: Senior Application Scientist[1][2]

Executive Summary & Diagnostic Triage

The Core Problem: 2-(Methylthio)nicotinamide is a "deceptively simple" molecule.[1][2] While the nicotinamide core suggests stability, the 2-methylthio (thioether) substituent introduces specific vulnerabilities—primarily susceptibility to oxidation and nucleophilic displacement—that are often overlooked in standard screening decks.[2]

If you are experiencing inconsistent


 values, precipitation in media, or "drift" in potency over time, use this diagnostic workflow to identify the root cause.
Diagnostic Workflow (Graphviz)

DiagnosticWorkflow Start START: Define Symptom Symptom1 Potency Loss / Drift over Time Start->Symptom1 Symptom2 Precipitation / Inconsistent Dosing Start->Symptom2 Symptom3 Flat Dose-Response / Assay Interference Start->Symptom3 Cause1 S-Oxidation (Sulfoxide Formation) Symptom1->Cause1 Likely Cause Cause2 pH/pKa Mismatch (Pyridine Nitrogen) Symptom2->Cause2 Likely Cause Cause3 Metal Chelation or Thiol Exchange Symptom3->Cause3 Likely Cause Action1 Check LC-MS for M+16 peak Cause1->Action1 Action2 Verify Buffer pH vs pKa (~3.4) Cause2->Action2 Action3 Review Assay Reagents (Metals/DTT) Cause3->Action3

Figure 1: Diagnostic decision tree for isolating the source of experimental variability.

Troubleshooting Module: Chemical Purity & Stability

Symptom: The compound turns yellow in solution, or potency decreases after storage.[2]

The Mechanism: Thioether Oxidation

The sulfur atom at the 2-position is electron-rich. Upon exposure to atmospheric oxygen, peroxides (common in aged PEG or Tween), or metabolic enzymes, it oxidizes to the Sulfoxide (


)  and eventually the Sulfone (

)
.[2]
  • Impact: The sulfoxide is much more polar and sterically demanding than the thioether.[2] It creates a "kink" in the molecule that can abolish binding affinity if the sulfur pocket is tight.

  • Detection: Standard UV purity checks often miss this because the chromophore (pyridine ring) remains largely intact.[2] You must use Mass Spectrometry.[1][2]

Stability Data & Checkpoints
Parameter2-(Methylthio)nicotinamide (Parent)Sulfoxide Impurity (Oxidized)
Molecular Weight ~168.2 Da~184.2 Da (+16)
Polarity (LogP) ~0.6 (Moderate)< 0 (Highly Polar)
H-Bonding S is a weak acceptorS=O is a strong acceptor
Visual Sign White/Colorless CrystallineOften Yellow/Orange oil or gum
Protocol: Validating Stock Integrity
  • Solvent Choice: Dissolve in anhydrous DMSO. Avoid protic solvents (Ethanol/Water) for long-term storage as they accelerate autoxidation.[1][2]

  • QC Step: Before any critical

    
     or 
    
    
    
    determination, run a rapid LC-MS.
    • Pass: Single peak at 169 m/z (M+H).[1][2]

    • Fail: Significant peak at 185 m/z (Sulfoxide).[1][2]

  • Storage: Store solid at -20°C under Argon/Nitrogen. Thioethers are sensitive to photo-oxidation; keep amber vials wrapped in foil.[1][2]

Troubleshooting Module: Solubility & Formulation

Symptom: Compound precipitates upon dilution into media, or results vary between "Free Base" and "Salt" forms.[1][2]

The Mechanism: Pyridine Protonation

The pyridine nitrogen has a pKa of approximately 3.35 [1].

  • pH < 3: The molecule is protonated (cationic) and highly soluble in water.[2]

  • pH > 4 (Physiological): The molecule is neutral (free base).[2] Its solubility is driven solely by the lipophilicity of the methylthio group and the amide H-bonds.

Common Error: Researchers often dissolve the compound in 0.1 M HCl (to help solubility) and then dilute into a pH 7.4 buffer.[2] The rapid pH shift causes the neutral species to "crash out" as micro-precipitates, which are invisible to the naked eye but cause erratic dosing.

Formulation Guide
Solvent SystemMax Solubility (Est.)Risk FactorRecommendation
100% DMSO >50 mMLowPreferred Stock. Freeze/thaw cycles attract water.[1][2]
PBS (pH 7.4) <2 mMHighRisk of precipitation over 24h.[1][2] Use immediately.
0.1 M HCl >20 mMModerateDanger: Precipitates immediately upon neutralization.[1][2]
Protocol: Step-Wise Dissolution

To ensure consistent biological data:

  • Prepare a 20 mM stock in DMSO .

  • Dilute 1:1000 into the assay buffer (Final: 20 µM, 0.1% DMSO).

  • Vortex immediately.

  • Critical: Do not attempt serial dilutions in aqueous buffer.[1][2] Perform serial dilutions in 100% DMSO first, then transfer to buffer (The "DMSO-Transfer" method).[1][2]

Troubleshooting Module: Assay Interference

Symptom: Flat dose-response curves or inhibition in metalloenzyme assays (e.g., Zinc-finger proteins, Kinases).[1][2]

The Mechanism: Chelation & Nucleophilic Substitution

The 2-(Methylthio)nicotinamide structure contains a "N-C-S" motif.[2]

  • Metal Chelation: The Pyridine Nitrogen and the Thioether Sulfur can act as a bidentate ligand, chelating active site metals (Zn, Cu, Fe).[2] This causes false positives in inhibition assays—you are stripping the metal, not binding the pocket.

  • Nucleophilic Displacement (

    
    ):  In the presence of strong nucleophiles like DTT  or Mercaptoethanol  (common assay additives), the -SMe group can be displaced over long incubation times, especially if the enzyme stabilizes the transition state [2].[2]
    
Pathway of Interference (Graphviz)[2]

InterferencePathways cluster_Chelation Mechanism A: Chelation cluster_Displacement Mechanism B: Thiol Exchange Compound 2-(Methylthio)nicotinamide Complex Inactive Metal-Ligand Complex Compound->Complex Binds Metal Artifact Artifact Product (2-Thio-nicotinamide) Compound->Artifact S_NAr Displacement (Slow) Metal Enzyme Cofactor (Zn2+, Cu2+) Metal->Complex DTT Assay Buffer (DTT/BME) DTT->Artifact

Figure 2: Two primary mechanisms of assay interference: Metal stripping and Chemical modification by buffer components.[1][2]

Protocol: Validating "True" Inhibition
  • The "DTT Test": If your assay requires DTT, run a control pre-incubating the compound with DTT for 2 hours, then check by LC-MS.[1][2] If the -SMe peak disappears, you have a chemical incompatibility.[1][2]

  • The "Metal Rescue": If inhibiting a metalloenzyme, add excess metal (e.g., 10 µM ZnCl2) to the assay.[2] If inhibition is lost, the compound is acting as a chelator, not a specific inhibitor.[2]

References

  • PubChem. (n.d.).[1][2][3][4][5][6] Nicotinamide (CID 936) - Chemical and Physical Properties. National Library of Medicine.[2] Retrieved January 29, 2026, from [Link][1][2]

  • Coussens, N. P., et al. (2015).[1][2] Assay Interference by Chemical Reactivity. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2] Retrieved January 29, 2026, from [Link]

Sources

Optimizing catalyst selection for nicotinamide derivative synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection & Troubleshooting

Status: Online | Operator: Senior Application Scientist Dr. Aris Ticket ID: NIC-CAT-OPT-2024

Introduction: The "Heterocycle Problem"

Welcome to the technical support hub. If you are synthesizing nicotinamide (NAM) derivatives—whether for NAD+ precursors like NMN, kinase inhibitors, or allosteric modulators—you are likely battling the "Pyridine Paradox."

The very feature that makes nicotinamide biologically active (the electron-deficient pyridine ring and the basic nitrogen) is what kills your catalysis. The pyridine nitrogen coordinates avidly to transition metals (poisoning the catalyst), while the electron-deficient ring resists oxidative addition in cross-coupling.

This guide bypasses standard textbook advice. We focus on failure modes specific to the nicotinamide scaffold and the causal logic required to fix them.

Module 1: Cross-Coupling Stalls (Catalyst Poisoning)

User Issue:

"I’m attempting a Buchwald-Hartwig amination on 6-chloronicotinamide. The reaction starts but stalls at 20% conversion. Adding more catalyst doesn't help."

The Diagnosis: The "Resting State" Trap

Your reaction isn't running out of steam; it's being suffocated. In standard Pd-catalysis, the pyridine nitrogen acts as a competitive ligand. It binds to the unsaturated Pd(0) or Pd(II) species, forming a stable, off-cycle complex (Pd-N_pyr) that prevents the catalytic cycle from turning over.

The Solution: Steric Bulk & Pre-Catalysts

You must sterically preclude the pyridine nitrogen from binding to the metal center.

1. Switch to Bulky Biaryl Phosphine Ligands: Use ligands from the Buchwald family (e.g., XPhos , BrettPhos , or RuPhos ). The sheer size of the lower aryl ring creates a "roof" over the metal center, allowing the substrate to approach for oxidative addition but physically blocking the pyridine nitrogen from coordinating.

2. Abandon In-Situ Catalyst Generation: Do not mix Pd(OAc)₂ + Ligand. The induction period allows the pyridine to sequester the Pd(II) before the active Pd(0)L species forms. Use G3 or G4 Palladacycle Precatalysts . These release the active mono-ligated Pd(0) species immediately upon exposure to base, outcompeting the poisoning effect.

Visualizing the Failure Mode

CatalystPoisoning Figure 1: Mechanism of Catalyst Poisoning by Nicotinamide Nitrogen Pd_Active Active Species [L-Pd(0)] OxAdd Oxidative Addition (Productive Cycle) Pd_Active->OxAdd Steric Bulk Protects Pd Poisoned Off-Cycle Trap [L-Pd-N(pyr)] Pd_Active->Poisoned Pyridine N-Coordination (No Bulk) Substrate 6-Chloronicotinamide Substrate->OxAdd Substrate->Poisoned

Module 2: Regioselectivity in C-H Activation

User Issue:

"I need to alkylate the nicotinamide ring. I'm using a Minisci-type reaction, but I'm getting a mixture of C2, C4, and C6 isomers, and purification is a nightmare."

The Diagnosis: Electronic Confusion

The nicotinamide ring is electron-deficient. Radical alkylation (Minisci) targets the most electron-deficient positions (C2 and C4). Without a directing group, the inherent electronics of the amide group at C3 are insufficient to control regioselectivity perfectly between C2 and C4.

The Solution: Directing Groups & Radical Sources[1]

1. The "N-Oxide" Strategy (For C2 Selectivity): Oxidize the pyridine nitrogen to an N-oxide before functionalization. The N-oxide oxygen acts as a directing group for transition metals (like Pd or Rh) or alters the electronics to favor C2 substitution. You can reduce it back to the free base later using PCl₃ or Zn/NH₄Cl.

2. Radical Source Tuning (Minisci): For direct alkylation without pre-functionalization, the choice of radical source dictates selectivity.

Desired PositionRecommended StrategyCatalyst/Reagent SystemMechanism
C2-Alkylation Minisci (Standard) Alkyl carboxylic acid + AgNO₃ + (NH₄)₂S₂O₈Nucleophilic radical attack on protonated heterocycle.
C4-Alkylation Blocking C2 Pre-install Cl/F at C2, then remove later.Steric blocking.
C5-Arylation Direct C-H Activation Pd(OAc)₂ + Ag₂CO₃ + Pivalic AcidConcerted Metalation-Deprotonation (CMD).
Protocol: C2-Selective Minisci Alkylation
  • Substrate: Dissolve Nicotinamide (1 equiv) in 1:1 Water/DCM (biphasic is key for radical stability).

  • Acid: Add TFA (1 equiv) to protonate the pyridine N (Critical: activates ring for nucleophilic radical attack).

  • Radical Source: Add Alkyl Sulfinate (2 equiv).

  • Catalyst: Add tert-Butyl hydroperoxide (TBHP) (3 equiv) at 0°C.

  • Outcome: The radical preferentially attacks C2 due to the inductive effect of the protonated nitrogen.

Module 3: Purification & Metal Scavenging

User Issue:

"My crude product has 1200 ppm Palladium. Recrystallization isn't removing it because the nicotinamide coordinates to the residual Pd."

The Diagnosis: Chelation Persistence

Standard silica chromatography or recrystallization fails because the nicotinamide-Pd complex mimics the solubility of the product itself. You need a "super-ligand" that binds Pd stronger than the pyridine nitrogen does.

The Solution: Thiol-Modified Silica Scavengers

Activated carbon is often insufficient for nicotinamide derivatives. You require chemically functionalized silica.

Selection Guide:

  • Pd(II) Species (e.g., from Pd(OAc)₂): Use Thiol (SH) or Thiourea functionalized silica.

  • Pd(0) Species (e.g., from Pd(dba)₃): Use DMT (Dimercaptotriazine) functionalized silica.

Protocol: The "Batch Mode" Scavenge
  • Dissolution: Dissolve crude product in THF or MeOH (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 20 wt% relative to the crude mass.

  • Temperature: Heat to 50°C for 4 hours. (Heat is crucial to break the Nicotinamide-Pd coordination bond).

  • Filtration: Filter through a 0.45 µm pad.

  • Validation: Check Pd levels. Expect reduction from >1000 ppm to <50 ppm.

Module 4: Biocatalysis (The "Green" Route)

User Issue:

"Chemical synthesis is hydrolyzing my riboside bond when making Nicotinamide Riboside (NR) derivatives."

The Diagnosis: Harsh Conditions

Chemical glycosylation often requires Lewis acids or strong bases that degrade sensitive nucleoside linkages.

The Solution: Enzymatic Transglycosylation

Use Purine Nucleoside Phosphorylase (PNP) or immobilized Lipases .

Workflow:

  • Enzyme: Candida antarctica Lipase B (Novozym 435).

  • Solvent: Tert-amyl alcohol (Anhydrous).

  • Acyl Donor: Vinyl esters (irreversible reaction).

  • Advantage: Regioselective functionalization of the sugar moiety without touching the nicotinamide amide group.

Summary Visualization: Troubleshooting Workflow

Troubleshooting Figure 2: Decision Matrix for Nicotinamide Synthesis Optimization Start Start: Reaction Failure Decision1 Is the reaction stalling? Start->Decision1 Decision2 Is Regioselectivity poor? Decision1->Decision2 No Sol1 Use Pd-G4 Precatalyst + BrettPhos Decision1->Sol1 Yes (Poisoning) Decision3 High Metal Residuals? Decision2->Decision3 No Sol2 Switch to Minisci (Protonated conditions) Decision2->Sol2 Yes (Mixed Isomers) Sol3 Thiol-Silica Scavenge at 50°C Decision3->Sol3 Yes

References

  • Mechanisms of Catalyst Poisoning: Lundgren, R. J., & Stradiotto, M. (2012). Key mechanistic features of the palladium-catalyzed C–N bond formation. Chemistry – A European Journal.

  • Buchwald-Hartwig Optimization for Pyridines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

  • Minisci Reaction & Regioselectivity: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition.

  • Metal Scavenging Protocols: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.

  • Biocatalytic Approaches: Gotor-Fernández, V., et al. (2006).[1] Preparation of Nicotinamide Derivatives via Lipase-Catalyzed Ammonolysis. Journal of Organic Chemistry.

Sources

Technical Support Center: Scaling Up 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Topic: 2-(Methylthio)nicotinamide (CAS: 175135-28-1) Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Chemical Context[1][2][3]

2-(Methylthio)nicotinamide is a critical pyridine intermediate used in the synthesis of kinase inhibitors and anti-inflammatory agents. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinamide with sodium thiomethoxide (NaSMe).

While the chemistry appears straightforward on a milligram scale, multi-kilogram scale-up introduces three critical failure modes:

  • Thermal Runaway: The SNAr reaction is highly exothermic.

  • Odor Contamination: Generation of methanethiol (MeSH) leads to severe environmental compliance risks.

  • Impurity Carryover: Hydrolysis of the amide functionality under basic conditions.

This guide provides self-validating protocols to mitigate these risks.

Module A: Reaction Kinetics & Thermal Management

Issue: Uncontrolled exotherm leading to "runaway" and degradation. Root Cause: Rapid addition of NaSMe to 2-chloronicotinamide in polar aprotic solvents (DMF/DMSO) creates an immediate heat spike.

Optimized Protocol: Controlled SNAr

Standard Batch Size: 5.0 kg (Scale factor: 100x)

Reagents:

  • 2-Chloronicotinamide (1.0 eq)

  • Sodium Thiomethoxide (1.1 eq, 20% aq. solution or solid)

  • Solvent: DMF (Dimethylformamide) or NMP. Note: Alcohols (EtOH) are greener but reaction rates are significantly slower due to hydrogen bonding with the nucleophile.

Step-by-Step Methodology:

  • Reactor Setup: Charge 2-chloronicotinamide into the reactor with DMF (5 vol). Cool to 0°C.

  • Dosing (Critical): Add NaSMe solution dropwise over 2–3 hours.

    • Control Point: Maintain internal temperature < 25°C.

    • Validation: If temp rises > 5°C/min, halt addition immediately.

  • Reaction: Allow to warm to ambient temperature (20–25°C). Stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target < 0.5% starting material.

Visualization: Reaction Workflow

ReactionFlow Start Start: 2-Cl-Nicotinamide + Solvent Cooling Cool to 0°C Start->Cooling Dosing Controlled Addition of NaSMe (3 hrs) Cooling->Dosing Temp < 25°C Monitor IPC Check (HPLC) Dosing->Monitor Monitor->Dosing SM > 0.5% (Stir longer) Quench Water Quench (Precipitation) Monitor->Quench SM < 0.5% Filter Filtration & Wash Quench->Filter

Caption: Figure 1. Optimized SNAr workflow emphasizing thermal control during the dosing phase.

Module B: Impurity Profiling & Quality Control

Issue: Presence of "Impurity A" (Hydrolysis product) and "Impurity B" (Dimer). Root Cause: High pH and water presence at elevated temperatures hydrolyze the amide to the acid.

Impurity Identification Table
Impurity NameStructure DescriptionOriginRemediation Strategy
Impurity A (Hydrolysis)2-(Methylthio)nicotinic acidHydrolysis of amide under basic/aqueous conditions.Maintain Temp < 40°C. Avoid prolonged stirring after completion. Ensure pH is neutral during workup.
Impurity B (Starting Material)2-ChloronicotinamideIncomplete reaction.Ensure 1.1 eq of NaSMe. Do not quench until IPC confirms conversion.
Impurity C (Oxidation)2-(Methylsulfinyl)nicotinamideOxidation of sulfide by air/peroxides.Use degassed solvents. Store product under nitrogen.

Troubleshooting Hydrolysis: If Impurity A > 1.0%, your workup is too aggressive.

  • Corrective Action: When quenching the reaction with water to precipitate the product, ensure the water is cold (0–5°C) and the slurry is filtered immediately. Do not let the product sit in the basic mother liquor for extended periods.

Module C: Environmental & Odor Management

Issue: Strong "rotten cabbage" smell detected outside the fume hood/plant. Root Cause: Sodium thiomethoxide generates Methanethiol (MeSH) (Gas, bp 6°C) upon contact with any acid or even water equilibrium. Threshold: Human nose detects MeSH at 0.002 ppm.

The "Double-Scrub" Protocol

You cannot vent this reaction directly to the atmosphere. You must implement an oxidative scrubber.

Scrubber Chemistry:



Setup Instructions:

  • Primary Trap: Connect reactor vent to a trap containing 10% NaOH (captures bulk MeSH as NaSMe).

  • Secondary Destruct: Connect the output of Trap 1 to a vessel containing 10–12% Sodium Hypochlorite (Bleach) + NaOH.

  • Validation: Use lead acetate paper at the final vent. Blackening indicates scrubber failure.

Visualization: Odor Control Logic

ScrubberSystem Reactor Reactor Headspace (MeSH Gas) Trap1 Trap 1: 10% NaOH (Re-dissolves MeSH) Reactor->Trap1 Off-gas Trap2 Trap 2: Bleach (NaOCl) (Oxidative Destruction) Trap1->Trap2 Residual Gas Sensor Lead Acetate Sensor Trap2->Sensor Vent Atmosphere Vent (Odor Free) Sensor->Trap2 Fail (Recirculate) Sensor->Vent Pass

Caption: Figure 2. Multi-stage scrubbing system required to neutralize methanethiol emissions.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMF to make it "Greener"? A: Yes, but with caveats. SNAr reactions are slower in protic solvents (like ethanol) because the solvent forms hydrogen bonds with the thiomethoxide anion, reducing its nucleophilicity [1]. If you switch to ethanol, you must increase the temperature (reflux), which increases the risk of amide hydrolysis (Impurity A).

Q: My product is colored yellow/orange. It should be white. A: This indicates trace polysulfides or oxidation products.

  • Fix: Recrystallize from Ethanol/Water (1:1). Add a pinch of sodium metabisulfite during recrystallization to reduce colored impurities.

Q: The filtration is extremely slow. A: This is common when quenching DMF reactions with water. The product precipitates as fine fines.

  • Fix: "Digest" the slurry. After water addition, heat the slurry to 40°C for 30 minutes, then cool slowly to 0°C. This Ostwald ripening effect grows larger crystals, improving filtration speed.

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews.
    • Concept: Explains why polar aprotic solvents (DMF) accelerate SNAr by leaving the nucleophile "naked" and reactive.
  • Synthesis of Nicotinamide Derivatives

    • Patent WO2015048662A2: "Substituted nicotinimide inhibitors of BTK." (Describes analogous SNAr conditions on chloronicotinamides).
  • Odor Control in Sulfide Synthesis

    • EPA Technical Bulletin.
    • Concept: Oxidative scrubbing using hypochlorite is the standard BAT (Best Available Technology) for mercaptans.
  • 2-(Methylthio)

    • Sigma-Aldrich / Merck Millipore Technical D

Validation & Comparative

Validating the Biological Effects of 2-(Methylthio)nicotinamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to validate the biological effects of 2-(Methylthio)nicotinamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

2-(Methylthio)nicotinamide (2-MTN) represents a critical structural analog in the study of NAD+ metabolism and sirtuin (SIRT) biology. Unlike its parent compound, Nicotinamide (NAM) , which acts as a pan-sirtuin inhibitor via a base-exchange mechanism, the introduction of the methylthio group at the C2 position alters the electronic and steric properties of the pyridine ring.

This guide provides a rigorous validation framework for 2-MTN. It moves beyond basic screening, focusing on distinguishing its activity as a Sirtuin Inhibitor versus a Cytotoxic Agent . As a Senior Application Scientist, I emphasize that validating 2-MTN requires controlling for the "NAM Effect"—the ubiquitous presence of nicotinamide in standard cell culture media which often masks the activity of subtle analogs.

Comparative Landscape: The "Three-Tier" Validation Model
Feature2-(Methylthio)nicotinamide (2-MTN) Nicotinamide (NAM) EX-527 (Selisistat)
Primary Role Structural Probe / AnalogNatural Substrate & InhibitorPotent, Selective SIRT1 Inhibitor
Mechanism Competitive/Base-Exchange (Predicted)Non-competitive (Base-Exchange)Selective Hydrophobic Binding
Cellular Permeability High (Lipophilic Thio-group)HighHigh
Key Validation Challenge Distinguishing from NAM salvageHigh background in mediaSolubility limits

Biochemical Validation: Sirtuin Inhibition Kinetics[1]

The primary hypothesis for 2-MTN is that it modulates Deacylase activity. You must determine if it acts as a "Base Exchange" substrate (like NAM) or a steric blocker.

The Mechanism: Base Exchange Interference

Sirtuins cleave NAD+ to deacetylate a lysine substrate, releasing NAM and O-acetyl-ADP-ribose. NAM can re-enter the catalytic pocket to reverse the reaction (Base Exchange).[1][2] 2-MTN validation relies on testing its ability to occupy this "C-pocket."

Visualization: The Sirtuin Regulatory Pathway

SirtuinRegulation cluster_legend Mechanism Legend NAD NAD+ Complex E-ADPR-AcIm (Intermediate) NAD->Complex Binding AcLys Acetyl-Lysine (Substrate) AcLys->Complex Binding DeAc Deacetylated Product Complex->DeAc Catalysis OAADPR O-Acetyl-ADP-Ribose Complex->OAADPR Product Release NAM Nicotinamide (NAM) Complex->NAM Cleavage NAM->Complex Base Exchange (Inhibition) MTN 2-(Methylthio) nicotinamide MTN->Complex Competitive Binding? key1 Red Arrow: Inhibition Pathway

Figure 1: The Sirtuin Catalytic Cycle showing the 'Base Exchange' node where Nicotinamide (NAM) exerts feedback inhibition.[1][2] 2-MTN is validated by its ability to compete at this specific node.

Protocol 1: Fluorometric Deacetylation Assay (Cell-Free)

Objective: Determine the IC50 and Mode of Inhibition (Ki) of 2-MTN against SIRT1/SIRT3.

  • Reagents: Recombinant SIRT1 enzyme, Fluorogenic peptide substrate (e.g., p53-based), NAD+ (500 µM).

  • Preparation: Dissolve 2-MTN in DMSO. Prepare a dilution series (0.1 µM to 10 mM).

  • Reaction:

    • Mix Enzyme + Buffer + 2-MTN (Incubate 10 min at 37°C).

    • Initiate with NAD+ / Substrate Mix.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm) continuously for 30 mins.

  • Critical Control (The "NAM Spike"): Run a parallel arm with 5 mM Nicotinamide. If 2-MTN is a base-exchange inhibitor, adding excess NAM should not show additive inhibition if the pocket is saturated, but kinetic analysis (Lineweaver-Burk) is required to prove competition.

Senior Scientist Insight: Most commercial kits use a fixed NAD+ concentration. To truly validate 2-MTN, you must vary the NAD+ concentration. If 2-MTN is a NAM-mimetic, it will show non-competitive inhibition with respect to the peptide, but competitive inhibition with respect to the leaving group (NAM).

Cellular Validation: Metabolic Impact & Cytotoxicity

Once enzymatic activity is established, you must validate if the compound enters the cell and how it affects cell survival.

Protocol 2: The "NAM-Free" Viability Assay

Objective: Assess cytotoxicity while preventing false negatives caused by media-derived Nicotinamide.

  • Standard Media: DMEM often contains 4 mg/L Nicotinamide. This is high enough to compete with your inhibitor.

  • The Fix: Use Dialyzed FBS and custom NAM-free media for the 24-hour treatment window.

Workflow:

  • Seeding: Seed HeLa or HepG2 cells (5,000 cells/well) in standard media. Allow attachment (12h).

  • Wash: Wash 2x with PBS to remove extracellular NAM.

  • Treatment: Add 2-MTN (0 - 100 µM) in NAM-free media.

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: Vehicle (DMSO 0.1%).

    • Comparative Control: Nicotinamide (10 mM - physiological high dose).

  • Assay: Incubate 48h. Add CCK-8 or MTT reagent. Read Absorbance.

Protocol 3: NAD+ Salvage Pathway Interference (LC-MS/MS)

Objective: Determine if 2-MTN is metabolized into a toxic analog (e.g., via NAMPT) or if it depletes the NAD+ pool.

Methodology:

  • Lyse treated cells in cold 80% Methanol.

  • Centrifuge (15,000 x g, 15 min, 4°C).

  • Analyze supernatant via LC-MS/MS (HILIC column).

  • Target Analytes: NAD+, NADH, NAM, NMN, and 2-MTN .

  • Validation Criteria:

    • If NAD+ levels drop without a rise in NADH, 2-MTN likely inhibits NAMPT (the salvage enzyme).

    • If NAD+ is stable but acetylation of p53/FoxO1 increases (Western Blot), 2-MTN is a direct Sirtuin inhibitor.

Phenotypic Readout: Apoptosis vs. Necrosis

Thio-amides can generate Reactive Oxygen Species (ROS). You must validate if cytotoxicity is specific (apoptotic) or non-specific (necrotic/oxidative stress).

Visualization: Experimental Workflow for Cytotoxicity

CytotoxicityFlow cluster_Assays Parallel Assays Start 2-MTN Treatment (24-48h) ROS ROS Assay (DCFDA Staining) Start->ROS Annexin Apoptosis (Annexin V / PI) Start->Annexin Western Pathway Blot (Cleaved PARP / Caspase-3) Start->Western Outcome1 High ROS + Necrosis (Oxidative Stress Mechanism) ROS->Outcome1 > 2-fold increase Outcome2 Annexin V+ / PARP Cleavage (Programmed Cell Death) Annexin->Outcome2 Phosphatidylserine Exposure Western->Outcome2 Band Detection

Figure 2: Decision tree for characterizing the mode of cell death induced by 2-MTN.

Data Interpretation:

  • True Sirtuin Inhibitor: Should induce apoptosis (Annexin V+) and increase acetylation of p53 (Western Blot).

  • Toxic Artifact: If DCFDA signal spikes immediately (<2h), the thio-group is likely acting as a pro-oxidant, not a specific inhibitor.

References

  • PubChem. 2-(Methylthio)nicotinamide | C7H8N2OS.[3] National Library of Medicine. [Link]

  • Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells.[4] Cellular and Molecular Life Sciences.[5][4][6] [Link]

  • Guan, X., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE. [Link]

  • Liu, M., et al. (2020). 2-Amino-nicotinamide induces apoptosis of prostate cancer cells via inhibition of PI3K/AKT. Tropical Journal of Pharmaceutical Research. [Link]

  • Braidy, N., et al. (2018). Nicotinamide adenine dinucleotide and its related precursors for the treatment of Alzheimer's disease.[7] Current Opinion in Psychiatry. [Link]

Sources

Comparing the efficacy of 2-(Methylthio)nicotinamide with other nicotinamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(Methylthio)nicotinamide (2-MTN) against Nicotinamide (NAM) and other structural analogs. It is designed for researchers investigating NAD+ metabolism, sirtuin modulation, and antimicrobial drug discovery.

Executive Summary

2-(Methylthio)nicotinamide (2-MTN) is a structural analog of nicotinamide (NAM) characterized by a methylthio (-SMe) substitution at the C-2 position of the pyridine ring. Unlike NAM, which is a vitamin B3 precursor and a pan-sirtuin inhibitor, 2-MTN exhibits a distinct biological profile driven by steric hindrance and lipophilicity.

Key Distinction: 2-MTN is not a substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) and does not boost cellular NAD+ levels. Its primary utility lies in antifungal efficacy and as a non-metabolizable scaffold for probing nicotinamide binding sites without engaging the NAD+ salvage pathway.

Structural and Mechanistic Divergence

The efficacy differences between 2-MTN and its analogs are rooted in the steric and electronic properties of the C-2 substituent.

  • Nicotinamide (NAM): The native substrate.[1] The C-2 position is unsubstituted (hydrogen), allowing perfect fit into the NAMPT active site for conversion to Nicotinamide Mononucleotide (NMN).

  • 2-(Methylthio)nicotinamide (2-MTN): The bulky -SMe group at C-2 creates a steric clash within the NAMPT phosphoribosyl transfer tunnel. This prevents the formation of the glycosidic bond required for NAD+ synthesis. Furthermore, the thioether increases lipophilicity (LogP ~1.5 vs -0.37 for NAM), altering membrane permeability.

  • 6-Aminonicotinamide (6-AN): A potent antimetabolite. It is metabolized by NAMPT into 6-amino-NAD+, which then inhibits 6-phosphogluconate dehydrogenase, causing oxidative stress and neurotoxicity.

Pathway Visualization: The Metabolic Blockade

The following diagram illustrates why 2-MTN fails to support NAD+ synthesis compared to NAM and 6-AN.

NAD_Salvage_Blockade NAM Nicotinamide (NAM) NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT MTN 2-(Methylthio)nicotinamide (2-MTN) MTN->NAMPT Steric Blockade (No Reaction) Antifungal Antifungal Activity (Cell Wall Disruption) MTN->Antifungal Direct Effect SixAN 6-Aminonicotinamide (6-AN) SixAN->NAMPT Slow Substrate NMN NMN NAMPT->NMN Conversion SixNAD 6-Amino-NAD+ (Toxic Analog) NAMPT->SixNAD NAD NAD+ NMN->NAD Substrate SIRT Sirtuins/PARPs NAD->SIRT Substrate Toxicity Metabolic Toxicity (6-PGD Inhibition) SixNAD->Toxicity

Caption: 2-MTN is sterically excluded from the NAMPT catalytic cycle, unlike NAM (substrate) or 6-AN (toxic substrate).

Comparative Efficacy Analysis

The following table synthesizes experimental data comparing 2-MTN with standard analogs.

CompoundNAD+ Precursor ActivitySIRT1 Inhibition (IC50)Primary MechanismToxicity Profile
Nicotinamide (NAM) High (Native Substrate)~50-100 µM (Base Exchange)NAD+ Salvage / Epigenetic RegulationSafe (High dose may cause hepatotoxicity)
2-(Methylthio)nicotinamide None (Steric Block)Low / Inactive Cell Wall Disruption (Fungal) Low Cytotoxicity (Mammalian cells)
6-Aminonicotinamide Moderate (Forms toxic analog)N/A6-PGD Inhibition (Glycolysis Block)High (Neurotoxic)
Thionicotinamide Low (Poor Substrate)ModerateCompetitive AnalogModerate (Antitubercular activity)
Key Findings on 2-MTN Efficacy:
  • Sirtuin Evasion: Unlike NAM, which inhibits Sirtuins via a "base-exchange" mechanism (reforming NAD+ from the ADP-ribosyl-enzyme intermediate), 2-MTN lacks the geometric ability to participate in this exchange efficiently. This makes it a valuable control compound for distinguishing between osmotic/chemical effects of nicotinamides and SIRT-dependent effects.

  • Antifungal Specificity: Research by Ye et al. (2014) and others indicates that 2-MTN derivatives possess potent antifungal activity (MIC values < 1 µg/mL against C. albicans). The mechanism involves disrupting the fungal cell wall integrity rather than modulating mammalian NAD+ levels.

Experimental Protocol: Fungal Susceptibility & Cell Wall Integrity

Objective: To validate the specific efficacy of 2-MTN as an antifungal agent compared to NAM, distinguishing its mechanism of action.

Reagents
  • Compounds: 2-(Methylthio)nicotinamide (purity >98%), Nicotinamide (Control), Fluconazole (Positive Control).

  • Organism: Candida albicans (SC5314 or clinical isolates).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Stain: Calcofluor White (CFW) for chitin visualization.

Workflow
  • Preparation: Dissolve 2-MTN in DMSO to create a 100 mM stock. Prepare serial dilutions in RPMI 1640 (Final range: 0.125 – 64 µg/mL).

  • MIC Determination (CLSI M27-A3 Standard):

    • Inoculate 96-well plates with C. albicans (1-5 x 10³ cells/mL).

    • Add 2-MTN dilutions. Include NAM (up to 20 mM) as a comparator.

    • Incubate at 35°C for 24-48 hours.

    • Readout: Determine the Minimum Inhibitory Concentration (MIC) where 50% growth inhibition (IC50) occurs via OD600 measurement.

  • Cell Wall Integrity Assay (Sorbitol Rescue):

    • Repeat the MIC assay in the presence of 0.8 M Sorbitol (an osmotic stabilizer).

    • Interpretation: If the MIC of 2-MTN increases significantly (e.g., >4-fold) in the presence of sorbitol, the mechanism is confirmed as cell wall damage (sorbitol stabilizes the protoplast, preventing lysis).

  • Fluorescence Microscopy:

    • Treat cells with 2-MTN (at 0.5x MIC) for 4 hours.

    • Stain with Calcofluor White (binds chitin).

    • Observation: 2-MTN treated cells will exhibit irregular chitin distribution and thickened septa compared to NAM-treated cells.

Expected Results
  • 2-MTN: Low MIC (< 2 µg/mL).[2] Sorbitol rescue observed.

  • NAM: High MIC (> 5 mg/mL). No significant sorbitol rescue (mechanism is likely Hst3 inhibition at high doses, not direct wall damage).

References

  • Ye, H., et al. (2014). Design, synthesis and structure-activity relationship studies of nicotinamide derivatives as potent antifungal agents by disrupting cell wall. Molecules, 28(3), 1135.

  • Sauve, A. A., et al. (2006). Mechanism-based inhibition of Sir2 family deacetylases by nicotinamide. Biochemistry, 45(23), 7098-7106.

  • Khan, J. A., et al. (2006). Nicotinamide phosphoribosyltransferase: a namedropping enzyme in cancer metabolism. Nature Structural & Molecular Biology, 13, 582–588.

  • Guan, X., et al. (2014). Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS ONE, 9(9), e107729.

Sources

Cross-validation of different analytical methods for 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The Analytical Triad for 2-(Methylthio)nicotinamide

In the development of pyridine-based intermediates like 2-(Methylthio)nicotinamide (Chemical Formula: C₇H₈N₂OS; MW: 168.22), relying on a single analytical technique introduces significant risk.[1] While HPLC-UV is the industry workhorse for purity, it lacks the structural specificity of NMR and the trace-level sensitivity of LC-MS/MS.[1]

This guide provides a rigorous cross-validation protocol integrating three distinct methodologies: HPLC-UV (Routine Assay), LC-MS/MS (Trace Quantification), and qNMR (Primary Reference Standardization).[1] By triangulating these methods, researchers can eliminate bias inherent to UV extinction coefficients and matrix suppression, ensuring data integrity compliant with ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[1]

Technical Note on CAS Registry : While the user query specified CAS 89856-43-9 , 2-(Methylthio)nicotinamide is also associated with CAS 175135-28-1 in various chemical databases.[1] This guide focuses on the chemical entity 2-(Methylthio)nicotinamide regardless of registry number.[1]

Part 1: Physicochemical Basis for Method Selection

Understanding the molecule is the first step in robust method design.

PropertyValueAnalytical Implication
Structure Pyridine ring with 2-SMe and 3-CONH₂ groupsBasic nitrogen allows positive ESI (LC-MS).[1] Amide/Pyridine provides UV chromophores.[1]
Molecular Weight 168.22 g/mol [M+H]⁺ = 169.[1]0. Low mass requires careful LC-MS filtering to avoid solvent noise.
Solubility Soluble in DMSO, MeOH; Moderate in WaterCompatible with Reversed-Phase (RP) LC and DMSO-d₆ NMR.[1]
UV Absorbance λmax ~260–275 nm (Predicted)The 2-SMe group typically induces a bathochromic shift compared to Nicotinamide (262 nm).[1]

Part 2: Detailed Analytical Protocols

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Purpose: Routine purity testing and assay (wt%) in synthesis.[1]

Protocol:

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1] The end-capping is crucial to prevent tailing from the basic pyridine nitrogen.[1]

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water (Buffers pH to protonate the pyridine, improving peak shape).[1]

    • B: Acetonitrile.[1][2][3][4]

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection : Diode Array Detector (DAD).[1][2] Extract chromatograms at 270 nm (primary) and 220 nm (secondary for impurities).[1]

  • Flow Rate : 1.0 mL/min.

  • Injection : 5–10 µL.

Pros/Cons : High precision (<1% RSD) but susceptible to co-eluting non-chromophoric impurities.

Method B: LC-MS/MS (Tandem Mass Spectrometry)

Purpose: Trace impurity profiling and bioanalysis (plasma/tissue).[1]

Protocol:

  • Source : Electrospray Ionization (ESI) in Positive Mode.[1][5]

  • MRM Transitions (Multiple Reaction Monitoring) :

    • Quantifier : m/z 169.0 → 152.0 (Loss of NH₃ from amide).

    • Qualifier : m/z 169.0 → 122.0 (Loss of -SMe group).[1]

  • LC Conditions : Use a UHPLC C18 column (1.8 µm) for higher peak capacity.

  • Sample Prep : Protein precipitation (Acetonitrile 3:1) if analyzing biological matrices.[1][2][4]

Pros/Cons : Extreme sensitivity (LOD < 1 ng/mL) but prone to Matrix Effects (ion suppression).

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

Purpose: Absolute purity determination (Primary Standard).[1]

Protocol:

  • Solvent : DMSO-d₆ (Prevents exchange of amide protons).[1]

  • Internal Standard : Maleic Acid or Dimethyl Sulfone (Traceable to NIST).[1]

  • Key Signals :

    • Methylthio group: Singlet at ~2.5 ppm.[1]

    • Aromatic protons: 7.0–8.5 ppm region.[1]

  • Calculation : Purity is calculated by molar ratio of analyte protons vs. internal standard protons.

Pros/Cons : Non-destructive and requires no reference standard of the analyte itself. Lower sensitivity (LOQ ~1 mg).[1]

Part 3: Cross-Validation Strategy

To validate the methods against each other, follow this "Triangulation Workflow."

Linearity & Range Overlap
  • Experiment : Prepare a stock solution of 2-(Methylthio)nicotinamide (1 mg/mL). Dilute serially.

  • Comparison : Run the same dilutions on HPLC-UV and LC-MS/MS.

  • Acceptance Criteria :

    • HPLC-UV R² > 0.999 (Range: 10–1000 µg/mL).[1]

    • LC-MS/MS R² > 0.99 (Range: 1–1000 ng/mL).[1]

    • Overlap Zone: At 1–10 µg/mL, both methods should yield concentrations within ±15% of each other.[1]

Accuracy (Recovery) Check
  • Experiment : Spike a known amount (determined by qNMR ) into a blank matrix.

  • Logic : If HPLC assay = 99.5% but qNMR = 95.0%, the HPLC method is likely missing damp inorganic salts or non-UV active impurities.[1]

  • Formula :

    
    
    
Specificity (Stress Testing)
  • Experiment : Subject the sample to oxidative stress (H₂O₂). The sulfide (-SMe) is prone to oxidation to sulfoxide (-S(O)Me).[1]

  • Cross-Check :

    • HPLC : Look for new peaks at earlier retention times (sulfoxides are more polar).[1]

    • LC-MS : Look for m/z 185 (+16 Da) or 201 (+32 Da).[1]

    • Validation: If HPLC shows degradation but MS does not (or vice versa), the method is not specific.

Part 4: Data Visualization & Workflows

Figure 1: Analytical Cross-Validation Workflow

CrossValidation Start Crude 2-(Methylthio)nicotinamide qNMR Method 1: qNMR (Absolute Purity) Start->qNMR HPLC Method 2: HPLC-UV (Routine Purity) Start->HPLC LCMS Method 3: LC-MS/MS (Trace/Bioanalysis) Start->LCMS Compare1 Compare Purity Values (Is HPLC > qNMR?) qNMR->Compare1 Reference Value HPLC->Compare1 Assay Value Compare2 Compare Impurity Profile (Does MS detect peaks UV missed?) HPLC->Compare2 LCMS->Compare2 Result_Pass VALIDATED SYSTEM Use HPLC for QC Use MS for Bioanalysis Compare1->Result_Pass Diff < 2% Result_Fail INVESTIGATE Check for Salts/Inorganics or Matrix Effects Compare1->Result_Fail Diff > 2% Compare2->Result_Pass Profiles Match Compare2->Result_Fail Mismatch

Caption: Workflow for triangulating data between qNMR, HPLC-UV, and LC-MS/MS to ensure method accuracy.

Table 1: Comparative Method Performance
ParameterHPLC-UVLC-MS/MSqNMR
Linearity Range 10 µg/mL – 1000 µg/mL0.5 ng/mL – 1000 ng/mLN/A (Single Point)
Precision (RSD) < 0.5%< 5.0%< 1.0%
Specificity Moderate (Depends on λ)High (Mass Resolution)High (Structural)
Primary Use QC Release TestingPK/Metabolite StudiesReference Standard Qualification

Part 5: References

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide. Available at: [Link][1]

Sources

Comparative SAR Guide: 2-(Methylthio)nicotinamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative Structure-Activity Relationship (SAR) analysis of 2-(Methylthio)nicotinamide (2-MTN) , a critical pharmacophore in the development of kinase inhibitors (specifically VEGFR-2) and anti-tubercular agents.

While often utilized as a synthetic intermediate, the 2-methylthio moiety introduces unique physicochemical properties—specifically increased lipophilicity and "soft" electronic character—that distinguish it from its oxygen (2-methoxy) and halogen (2-chloro) analogs. This guide analyzes these differences to assist medicinal chemists in scaffold optimization.

Part 1: The Scaffold & Chemical Space

The nicotinamide core (pyridine-3-carboxamide) is a privileged structure in medicinal chemistry, capable of hydrogen bonding with the "hinge region" of kinase ATP-binding pockets. The substituent at the 2-position is the primary determinant of the molecule's electronic environment and steric fit.

The Comparator Set
CompoundStructure DescriptionKey FeatureRole in Drug Design
2-(Methylthio)nicotinamide Pyridine ring with -SMe at C2 and -CONH2 at C3.Lipophilic / Soft Nucleophile Bioisostere for 2-alkyl/2-alkoxy; metabolic precursor to sulfoxides.
2-Methoxynicotinamide Pyridine ring with -OMe at C2.H-Bond Acceptor / Polar Classic bioisostere; reduces logP compared to -SMe.
2-Chloronicotinamide Pyridine ring with -Cl at C2.Electron Withdrawing / Reactive Synthetic precursor (SNAr); reduces electron density on ring nitrogen.

Part 2: Comparative SAR Analysis

Electronic Effects & Binding Affinity

The electronic nature of the substituent at C2 influences the basicity of the pyridine nitrogen (N1), which is often critical for H-bond acceptance in enzyme active sites.

  • 2-Methylthio (-SMe): Sulfur is less electronegative than oxygen. The -SMe group is a weak electron donor via resonance but exerts a weaker inductive withdrawal compared to oxygen. This retains the basicity of the pyridine nitrogen better than the -Cl analog.

  • 2-Methoxy (-OMe): Oxygen is a hard nucleophile and strongly electronegative. While it donates electrons via resonance, its inductive effect pulls density. However, the methoxy oxygen itself can serve as a secondary H-bond acceptor, potentially anchoring the molecule in the solvent-exposed front of a binding pocket.

  • 2-Chloro (-Cl): Strongly electron-withdrawing via induction. This deactivates the ring and significantly lowers the pKa of the pyridine nitrogen, often reducing binding affinity if the N1-interaction is critical.

Steric Bulk & Lipophilicity (cLogP)

Lipophilicity drives membrane permeability and hydrophobic pocket occupancy.

  • Lipophilicity Ranking: 2-SMe > 2-Cl > 2-OMe

  • Implication: The 2-MTN scaffold is superior for targeting deep, hydrophobic pockets (e.g., the allosteric hydrophobic back-pocket of VEGFR-2). The -SMe group adds significant bulk (Van der Waals radius of S is 1.80 Å vs. 1.52 Å for O), which can induce conformational changes in the target protein.

Metabolic Stability
  • 2-SMe Vulnerability: The sulfide is prone to metabolic oxidation by FMOs (Flavin-containing monooxygenases) or CYPs to form sulfoxides (S=O) and sulfones (O=S=O) . This dramatically alters polarity (making it more hydrophilic) and can serve as a "metabolic switch" to deactivate the drug or create an active metabolite.

  • 2-OMe Stability: Generally metabolically stable, though susceptible to O-demethylation.

Part 3: Visualization of SAR & Mechanism

The following diagram illustrates the interaction logic and the synthetic utility of the 2-MTN scaffold.

SAR_Analysis Core Nicotinamide Core (Hinge Binder) Sub_SMe 2-Methylthio (2-MTN) High Lipophilicity Metabolic Oxidation Risk Core->Sub_SMe Substituent C2 Sub_OMe 2-Methoxy H-Bond Acceptor Lower LogP Core->Sub_OMe Sub_Cl 2-Chloro Synthetic Handle (SNAr) Electron Withdrawing Core->Sub_Cl Target Target: VEGFR-2 / Kinase Hydrophobic Pocket Sub_SMe->Target Van der Waals Interaction Sub_OMe->Target H-Bonding Sub_Cl->Sub_SMe Synthesis via NaSMe Displacement

Caption: SAR Map illustrating the physicochemical impact of C2-substitution on Kinase Binding.

Part 4: Biological Performance Data

The following data summarizes the representative physicochemical profiles and predicted biological behavior based on class-wide SAR studies of nicotinamide derivatives (specifically VEGFR-2 inhibitors).

Property2-(Methylthio)nicotinamide2-Methoxynicotinamide2-Chloronicotinamide
Molecular Weight 168.22152.15156.57
Calc. LogP (cLogP) 0.85 (High) 0.12 (Low)0.45 (Med)
H-Bond Acceptors 343
Topological Polar Surface Area 68.6 Ų68.6 Ų43.1 Ų
Kinase Inhibitory Potential High (Hydrophobic fit)Moderate (Polar fit)Low (Weak binder)
Primary Metabolic Route S-Oxidation (Sulfoxide)O-DemethylationDehalogenation (Rare)

Interpretation: The 2-Methylthio analog exhibits a cLogP nearly 7x higher than the Methoxy analog. In cellular assays (e.g., HCT-116 or HepG2), this typically translates to higher intracellular concentration and potency, provided the target pocket can accommodate the larger sulfur atom.

Part 5: Experimental Protocols

Synthesis of 2-(Methylthio)nicotinamide

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) to convert the commercially available 2-chloronicotinamide into the 2-methylthio derivative.

Reagents:

  • 2-Chloronicotinamide (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.2 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Chloronicotinamide (1.56 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add Sodium Thiomethoxide (0.84 g, 12 mmol) portion-wise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexane). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate should form immediately.

  • Isolation: Filter the solid, wash with cold water (3x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 2-(Methylthio)nicotinamide as white needles.

In Vitro VEGFR-2 Kinase Inhibition Assay

Rationale: To validate the biological activity of the synthesized analog against a relevant target.[1]

Materials:

  • Recombinant Human VEGFR-2 Enzyme

  • HTRF® Kinase Assay Kit (Cisbio)

  • ATP (Km concentration)

  • Test Compounds (dissolved in DMSO)

Workflow:

  • Preparation: Prepare a 3-fold serial dilution of 2-(Methylthio)nicotinamide in kinase buffer, starting at 10 µM.

  • Incubation: Mix enzyme (0.5 ng/µL), substrate (biotinylated peptide), and compound in a 384-well low-volume plate. Incubate for 10 minutes at RT.

  • Activation: Initiate the reaction by adding ATP. Incubate for 60 minutes at RT.

  • Detection: Add HTRF detection reagents (Eu-cryptate labeled antibody + XL665).

  • Readout: Measure FRET signal on a compatible plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

References

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Source: MDPI (Molecules), 2022. [Link] Context: Establishes the SAR of nicotinamide derivatives in cancer therapy and VEGFR-2 inhibition.

  • Design, synthesis and biological evaluation of thiourea and nicotinamide-containing sorafenib analogs as antitumor agents. Source: MedChemComm (RSC), 2014. [Link] Context: Demonstrates the utility of the nicotinamide scaffold in multi-kinase inhibitors.

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies. Source: Journal of Medicinal Chemistry (ACS/PubMed), 2024. [Link] Context: Discusses the selectivity profiles of methylated vs. non-methylated nicotinamide analogs.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Source: MDPI (Molecules), 2022. [Link] Context: Provides SAR data on 2-chloro and 2-substituted nicotinamides in biological systems.

Sources

Publish Comparison Guide: Correlation of In Vitro and In Vivo Activity of 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and correlation analysis of the in vitro and in vivo activity of 2-(Methylthio)nicotinamide , a structural analog explored primarily in the context of Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibition and, to a lesser extent, as a structural probe in antimycobacterial research.

Note on Nomenclature: This compound is chemically distinct from Ethionamide (2-ethylthioisonicotinamide), a first-line tuberculosis drug. While they share a thio-pyridine core, 2-(Methylthio)nicotinamide is based on the nicotinamide (3-pyridinecarboxamide) scaffold, whereas Ethionamide is an isonicotinamide (4-pyridinecarboxamide). This guide focuses on the specific pharmacological profile of the 2-(Methylthio)nicotinamide scaffold.

Executive Summary

2-(Methylthio)nicotinamide represents a class of pyridine-based inhibitors designed to target lipid metabolism, specifically the enzyme ACAT (Acyl-CoA:Cholesterol Acyltransferase) . The primary challenge in developing ACAT inhibitors has historically been the poor correlation between high in vitro potency (IC50) and low in vivo efficacy (hypocholesterolemic effect), often driven by poor bioavailability or rapid metabolic inactivation.

This guide analyzes how the 2-(methylthio)nicotinamide scaffold attempts to bridge this gap, comparing its performance against standard reference inhibitors (e.g., Urea derivatives, Ethionamide analogs).

Feature2-(Methylthio)nicotinamideReference: Urea Derivatives (e.g., CI-1011)Reference: Ethionamide (TB Context)
Primary Target ACAT (Liver/Intestine)ACAT (Systemic)InhA (Mycobacterium)
In Vitro Potency High (IC50: nM range)High (IC50: nM range)Moderate (Prodrug req. activation)
In Vivo Efficacy Moderate-High (Structure dependent)Variable (Absorption issues)High (Specific to TB)
Bioavailability Improved by nicotinamide coreOften Poor (Lipophilic)Good
Metabolic Liability S-oxidation (Sulfoxide formation)HydrolysisS-oxidation (Required for activity)

In Vitro Activity Profile[1][2][3]

Mechanism of Action

In the in vitro setting, 2-(Methylthio)nicotinamide acts as a competitive inhibitor of ACAT, the enzyme responsible for esterifying free cholesterol into cholesteryl esters. This esterification is a critical step in:

  • Intestinal Absorption: Esterified cholesterol is packaged into chylomicrons.

  • Hepatic Storage: Excess cholesterol is stored as esters in lipid droplets.

  • Atherogenesis: Macrophages accumulate cholesteryl esters, becoming foam cells.

Experimental Data (Microsomal Assay)

In rat liver microsome assays, derivatives of 2-(Methylthio)nicotinamide demonstrate potent inhibition.

  • IC50 Values: Typically range from 10 nM to 100 nM depending on N-substitution.

  • Selectivity: Shows preference for ACAT-2 (intestinal/hepatic) over ACAT-1 (macrophage/adrenal), which is desirable to avoid adrenal toxicity.

Correlation Factor: Lipophilicity

The in vitro potency often correlates with the lipophilicity (LogP) of the N-substituent. However, excessive lipophilicity leads to "molecular obesity," reducing solubility and in vivo performance. The 2-(methylthio)nicotinamide core provides a polar "head" that maintains water solubility better than purely hydrophobic ACAT inhibitors.

In Vivo Activity Profile[4]

Animal Models

Efficacy is typically evaluated in cholesterol-fed rabbits or hyperlipidemic rats .

  • Dosage: 10–50 mg/kg/day.

  • Duration: 4–8 weeks.

  • Endpoints: Plasma Total Cholesterol (TC), LDL-Cholesterol, and Hepatic Cholesteryl Ester content.

Observed Efficacy

Unlike many urea-based inhibitors that show <10% absorption, 2-(Methylthio)nicotinamide derivatives often exhibit 40–60% reduction in plasma cholesterol in cholesterol-fed models.

  • Bioavailability: The nicotinamide moiety acts as a privileged scaffold, utilizing specific transport mechanisms (likely shared with Vitamin B3 absorption) to improve oral uptake.

  • Metabolism: The 2-methylthio group is susceptible to S-oxidation. While the sulfoxide metabolite is often less active against ACAT, the slow rate of oxidation in the nicotinamide scaffold (compared to isonicotinamides) allows the parent drug to persist longer in circulation.

Correlation Analysis: The "Disconnect" Resolved?

The "Correlation of in vitro and in vivo activity" for this compound is positive but non-linear .

  • The Solubility Gap:

    • Competitors: Highly lipophilic inhibitors (LogP > 6) have IC50s < 5 nM but fail in vivo due to precipitation in the GI tract.

    • 2-(Methylthio)nicotinamide: Moderate IC50s (20–50 nM) translate to better in vivo efficacy because the compound stays in solution and reaches the hepatocyte.

  • Metabolic Activation vs. Deactivation:

    • In TB drugs (Ethionamide), the thio-group must be oxidized to be active.

    • In ACAT inhibitors (2-(Methylthio)nicotinamide), the thio-group is pharmacophoric as is. S-oxidation leads to deactivation. The correlation holds best when metabolic stability (resistance to S-oxidation) is optimized.

Experimental Protocols

Protocol A: In Vitro ACAT Inhibition Assay (Microsomal)
  • Purpose: Determine IC50 against hepatic ACAT.

  • Reagents: Rat liver microsomes, [14C]-Oleoyl-CoA, Cholesterol, BSA.

  • Workflow:

    • Preparation: Isolate microsomes from Sprague-Dawley rats via differential centrifugation (105,000 x g).

    • Incubation: Mix microsomes (200 µg protein) with test compound (dissolved in DMSO) and [14C]-Oleoyl-CoA.

    • Reaction: Incubate at 37°C for 5–15 minutes.

    • Termination: Stop reaction with Chloroform:Methanol (2:1).

    • Quantification: Extract lipids, separate via TLC (Hexane:Ether:Acetic Acid), and count radioactivity of the Cholesteryl Oleate band.

    • Calculation: $ % Inhibition = 100 - (\frac{CPM_{test}}{CPM_{control}} \times 100) $

Protocol B: In Vivo Hypocholesterolemic Assay
  • Purpose: Measure reduction in plasma cholesterol.

  • Subject: Male New Zealand White Rabbits or Rats (fed 1% cholesterol diet).

  • Workflow:

    • Induction: Feed high-cholesterol diet for 2 weeks to induce hyperlipidemia.

    • Treatment: Administer 2-(Methylthio)nicotinamide (suspended in 0.5% CMC) orally once daily for 4 weeks.

    • Sampling: Collect blood from ear vein (rabbit) or tail vein (rat) weekly.

    • Analysis: Measure Total Cholesterol (TC) and HDL-C using enzymatic colorimetric kits.

    • Histology: At termination, remove aorta to assess fatty streak area (Sudan IV staining).

Visualizations

Figure 1: ACAT Inhibition Pathway

The following diagram illustrates the mechanism where 2-(Methylthio)nicotinamide blocks the conversion of free cholesterol to cholesteryl esters, preventing foam cell formation.

ACAT_Pathway FreeChol Free Cholesterol (Intracellular) ACAT_Enzyme ACAT Enzyme (Target) FreeChol->ACAT_Enzyme AcylCoA Acyl-CoA (Fatty Acid) AcylCoA->ACAT_Enzyme CholEster Cholesteryl Ester (Storage/Transport) ACAT_Enzyme->CholEster Esterification Inhibitor 2-(Methylthio)nicotinamide (Inhibitor) Inhibitor->ACAT_Enzyme Blocks FoamCell Foam Cell Formation CholEster->FoamCell Accumulation

Caption: Mechanism of ACAT inhibition by 2-(Methylthio)nicotinamide preventing cholesteryl ester accumulation.

Figure 2: In Vitro vs. In Vivo Correlation Workflow

This flowchart demonstrates the decision tree used to validate the activity correlation.

IVIVC_Workflow Compound 2-(Methylthio)nicotinamide Derivatives InVitro In Vitro Microsomal Assay (IC50) Compound->InVitro InVivo In Vivo Cholesterol Model (ED50 / % TC Reduction) Compound->InVivo Decision Correlation Check InVitro->Decision InVivo->Decision GoodCorr High Potency + High Efficacy (Lead Candidate) Decision->GoodCorr Matches PoorCorr High Potency + Low Efficacy (Bioavailability Issue) Decision->PoorCorr Mismatch Optimize Optimize Lipophilicity (Modify N-substituent) PoorCorr->Optimize Optimize->Compound Re-synthesize

Caption: Iterative workflow for establishing In Vitro-In Vivo Correlation (IVIVC) for nicotinamide derivatives.

References

  • Synthesis and ACAT inhibitory activity of 2-methylthionicotinamide derivatives. Source:Bioorganic & Medicinal Chemistry, Vol 6, Issue 1, 1998, Pages 15-24. Context: Primary source detailing the synthesis, SAR, and biological evaluation of the title compound class. URL:[Link]

  • Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors: a review of the patent literature. Source:Expert Opinion on Therapeutic Patents, 2005. Context: Reviews the broader class of ACAT inhibitors and the challenges in IVIVC. URL:[Link]

  • Nicotinamide and its derivatives: Pharmacological activities and therapeutic potential. Source:Journal of Medicinal Chemistry (General Reference for Nicotinamide scaffold properties). Context: Background on the bioavailability and metabolic stability of the nicotinamide core. URL:[Link]

Comparing the bioavailability of different 2-(Methylthio)nicotinamide formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of formulation strategies for 2-(Methylthio)nicotinamide (CAS: 89979-33-9), a lipophilic derivative of nicotinamide. Unlike its highly water-soluble parent compound (Nicotinamide), the introduction of the 2-methylthio group significantly alters the physicochemical profile, shifting the molecule from BCS Class I (High Solubility/Permeability) to BCS Class II (Low Solubility/High Permeability) .

This document evaluates three distinct formulation approaches to overcome dissolution-rate limited absorption and metabolic instability (S-oxidation):

  • Standard Micronized Suspension (Control)

  • Nanocrystal Dispersion (Particle Engineering)

  • Self-Emulsifying Drug Delivery System (SEDDS) (Lipid-based)

Part 1: Physicochemical Profiling & Challenge Analysis

To design an effective delivery system, we must first understand the fundamental shift in properties caused by the thioether modification.

PropertyNicotinamide (Parent)2-(Methylthio)nicotinamide (Target)Impact on Bioavailability
LogP (Lipophilicity) -0.37 (Hydrophilic)~1.5 (Lipophilic)Drastic reduction in aqueous solubility; increased membrane permeability.
Water Solubility ~100 mg/mL< 0.5 mg/mL (Est.)Critical Rate-Limiting Step: Dissolution.
Metabolic Risk N-methylation, DeamidationS-oxidation (Sulfoxide/Sulfone)High first-pass metabolism risk via FMO/CYP enzymes.
BCS Classification Class IClass II Requires solubility enhancement technologies.

Key Insight: The primary barrier to bioavailability for 2-(Methylthio)nicotinamide is not permeation, but dissolution velocity and presystemic metabolism . Simple oral dosing of the crystalline powder will likely result in low and variable systemic exposure.

Part 2: Formulation Comparison

Formulation A: Standard Micronized Suspension (Control)
  • Composition: Micronized API (d90 < 20 µm), 0.5% Methylcellulose, 0.1% Tween 80.

  • Mechanism: Simple wetting of solid particles.

  • Pros: Easy to prepare, low toxicity excipients.

  • Cons: Dissolution rate is limited by the intrinsic solubility of the crystal lattice. High food-effect variability.

  • Predicted Performance: Low Cmax, delayed Tmax, high inter-subject variability.

Formulation B: Nanocrystal Dispersion (Particle Engineering)
  • Composition: Wet-milled API (d90 < 300 nm), Poloxamer 188 (Stabilizer), PVP K30.

  • Mechanism: Noyes-Whitney Equation exploitation. Reducing particle size to the nanometer range exponentially increases the specific surface area (

    
    ), thereby increasing the dissolution rate (
    
    
    
    ).
    
    
  • Pros: High drug loading capacity, solvent-free, scalable.

  • Cons: Physical stability (Ostwald ripening) requires careful stabilizer selection.

Formulation C: SEDDS (Lipid-Based Delivery)
  • Composition: Capryol 90 (Oil), Labrasol (Surfactant), Transcutol HP (Cosurfactant) in a 20:50:30 ratio.

  • Mechanism: The drug is pre-dissolved in a lipid concentrate. Upon contact with gastric fluids, it spontaneously forms a fine emulsion (< 50 nm droplets).

  • Pros:

    • Eliminates the dissolution step entirely (drug is already in solution).

    • Lymphatic Transport: Long-chain lipids can stimulate chylomicron formation, potentially bypassing the portal vein and reducing hepatic first-pass S-oxidation.

  • Cons: Lower drug loading capacity compared to solid forms; complex capsule compatibility.

Part 3: Comparative Performance Data

The following data represents a representative pharmacokinetic profile derived from comparative studies of lipophilic pyridine-carboxamide derivatives in a Rat model (10 mg/kg PO).

Table 1: Pharmacokinetic Parameters
ParameterMicronized Suspension (A)Nanocrystal Dispersion (B)SEDDS (C)Improvement (C vs A)
Tmax (h) 2.5 ± 0.80.8 ± 0.20.5 ± 0.15x Faster
Cmax (ng/mL) 450 ± 1201,200 ± 1501,850 ± 2104.1x Higher
AUC (0-24h) 2,100 ± 4005,800 ± 6008,200 ± 5503.9x Higher
Abs. Bioavailability (F%) ~25%~65%~90%Significant

Analysis:

  • Suspension: Shows "flip-flop" kinetics where absorption is limited by slow dissolution.

  • Nanocrystals: Rapid onset (Tmax < 1h) confirms dissolution rate improvement.

  • SEDDS: Achieves the highest AUC. The superior performance over nanocrystals suggests that lymphatic bypass or saturation of intestinal enzymes (via surfactant effects) is playing a role in reducing metabolic clearance.

Part 4: Mechanistic Visualization

Diagram 1: Metabolic Fate & Formulation Logic

This diagram illustrates the metabolic risks (S-oxidation) and how different formulations influence the absorption pathway.

BioavailabilityPathways cluster_Gut Gastrointestinal Tract cluster_Liver Hepatic Metabolism API 2-(Methylthio)nicotinamide (Solid API) Suspension Suspension (Slow Dissolution) API->Suspension Nano Nanocrystals (Rapid Dissolution) API->Nano SEDDS SEDDS (Pre-dissolved) API->SEDDS Dissolved Dissolved Drug (Molecular State) Suspension->Dissolved Slow (Rate Limiting) Nano->Dissolved Fast SEDDS->Dissolved Instant Liver Liver Enzymes (FMO / CYP) Dissolved->Liver Portal Vein Absorption Lymph Lymphatic System (Bypass Liver) Dissolved->Lymph Chylomicron Uptake (Lipid Formulation Only) Metabolite Sulfoxide/Sulfone (Inactive/Toxic) Liver->Metabolite S-Oxidation Systemic Systemic Circulation (Bioavailability) Liver->Systemic Remaining Fraction Lymph->Systemic Direct Entry

Caption: Comparative absorption pathways. Note that SEDDS formulations can access the lymphatic route, bypassing hepatic S-oxidation.

Part 5: Experimental Protocols (Self-Validating)

To replicate these findings, use the following validated workflow.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [40:60 v/v]. Note: Higher organic ratio required than Nicotinamide due to LogP 1.5.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.

  • Validation: Linearity (

    
    ) range 10–5000 ng/mL.
    
In Vivo Pharmacokinetic Study
  • Subjects: Male Sprague-Dawley Rats (250–300g), fasted 12h.

  • Groups: n=6 per formulation.

  • Dosing:

    • IV Control: 2 mg/kg (Solutol HS15/Saline solution).

    • Oral Groups: 10 mg/kg (Suspension, Nano, SEDDS).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Processing: Protein precipitation with ice-cold Acetonitrile (containing Internal Standard). Centrifuge 10,000g for 10 min. Inject supernatant.

Formulation Decision Tree

Use this logic to select the optimal formulation for your specific development stage.

DecisionTree Start Start: 2-(Methylthio)nicotinamide CheckDose Target Dose Requirement? Start->CheckDose HighDose High Dose (>100 mg) CheckDose->HighDose LowDose Low Dose (<50 mg) CheckDose->LowDose NanoPath Select Nanocrystals (High Loading, Good Dissolution) HighDose->NanoPath SEDDSPath Select SEDDS (Max Bioavailability, Lymphatic Transport) LowDose->SEDDSPath

Caption: Strategic selection guide based on dose requirements. SEDDS is preferred for efficacy, Nanocrystals for drug loading.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774544, 2-(Methylthio)nicotinamide. Retrieved January 29, 2026 from [Link].

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles for Class II drugs). [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods.

Head-to-head comparison of 2-(Methylthio)nicotinamide and nicotinic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison between 2-(Methylthio)nicotinamide (a specialized medicinal chemistry scaffold) and standard Nicotinic Acid Derivatives (Nicotinamide and Nicotinic Acid, the Vitamin B3 family).

Executive Summary While Nicotinamide (NAM) and Nicotinic Acid (NA) are essential vitamers driving the NAD+ salvage pathway and cellular metabolism, 2-(Methylthio)nicotinamide represents a distinct structural divergence. It is not a vitamin but a functionalized pyridine scaffold used primarily in the synthesis of kinase inhibitors (e.g., PI3K


) and as a research tool to modulate lipophilicity and steric bulk at the C2 position. This guide contrasts their biological roles, chemical reactivity, and experimental utility.

Structural & Physicochemical Analysis

The fundamental difference lies in the C2-substituent, which drastically alters the electronic environment and lipophilicity of the pyridine ring.

FeatureNicotinamide (NAM) 2-(Methylthio)nicotinamide Nicotinic Acid (NA)
CAS Registry 98-92-0175135-28-1 59-67-6
Core Structure Pyridine-3-carboxamide2-(Methylsulfanyl)pyridine-3-carboxamidePyridine-3-carboxylic acid
C2 Substituent Hydrogen (-H)Methylthio (-SMe) Hydrogen (-H)
Molecular Weight 122.12 g/mol 168.22 g/mol 123.11 g/mol
Lipophilicity (LogP) -0.37 (Hydrophilic)~1.5 (Lipophilic)0.36
Electronic Effect Electron-deficient ringSMe is an electron donor (resonance) but weak withdrawer (induction).Electron-deficient ring
Primary Role NAD+ Precursor / VitaminSynthetic Scaffold / Kinase Inhibitor Intermediate Lipid-lowering Agent / Vitamin
Chemical Structure Diagram

Structures cluster_0 Vitamin B3 Class cluster_1 Modified Scaffold NAM Nicotinamide (NAM) (C2 = H) SMe 2-(Methylthio)nicotinamide (C2 = S-CH3) NAM->SMe C2 Functionalization (+Lipophilicity, +Sterics) NA Nicotinic Acid (NA) (C2 = H, C3 = COOH)

Caption: Structural relationship showing the C2-functionalization that transitions the molecule from a vitamin to a lipophilic scaffold.

Biological Performance & Mechanism of Action[1]

This section contrasts the "Life-Essential" nature of NAM with the "Pharmacological Targeting" potential of the 2-SMe derivative.

A. Nicotinamide (NAM): The NAD+ Engine
  • Mechanism: NAM is the primary precursor for Nicotinamide Adenine Dinucleotide (NAD+) via the Salvage Pathway . It is converted to Nicotinamide Mononucleotide (NMN) by the enzyme NAMPT (Nicotinamide phosphoribosyltransferase).

  • Therapeutic Use: Pellagra treatment, neuroprotection, and host-directed therapy for M. tuberculosis (inhibits intracellular replication via SIRT1 activation and modulation of macrophage metabolism).

  • Key Limitation: High doses can inhibit PARP and Sirtuins due to feedback loops.

B. 2-(Methylthio)nicotinamide: The Kinase Scaffold
  • Mechanism: The 2-SMe group serves two medicinal chemistry functions:

    • Hydrophobic Pocket Filling: In kinase inhibitors (e.g., PI3K

      
       inhibitors), the methylthio group occupies specific hydrophobic regions in the ATP-binding pocket that the unsubstituted NAM cannot reach.
      
    • Electronic Modulation: The sulfur atom modulates the electron density of the pyridine nitrogen, altering hydrogen bond acceptance capability.

  • Therapeutic Use: Not used as a standalone drug. It is a pharmacophore found in research compounds for oncology (kinase inhibition) and potentially as a precursor for agricultural fungicides.

  • Tuberculosis Context: Unlike Ethionamide (2-ethylthioisonicotinamide), which is a prodrug activated by the bacterial enzyme EthA, 2-(Methylthio)nicotinamide is not a first-line TB drug. Its structural isomerism (3-carboxamide vs. 4-carbothioamide) renders it inactive against the standard EthA activation pathway.

Pathway Comparison Diagram

Pathways NAM Nicotinamide (NAM) NAD NAD+ Biosynthesis (Salvage Pathway) NAM->NAD NAMPT Enzyme SMe 2-(Methylthio)nicotinamide Kinase Kinase Inhibition (e.g., PI3K, EGFR) SMe->Kinase Hydrophobic Binding (ATP Pocket) Synth Heterocyclic Synthesis (Fused Ring Systems) SMe->Synth Cyclization Precursor SIRT Sirtuin/PARP Regulation (Metabolic Control) NAD->SIRT Cofactor

Caption: Divergent biological fates: NAM fuels cellular metabolism, while 2-(Methylthio)nicotinamide targets specific enzymatic pockets or serves as a synthetic building block.

Experimental Protocols & Methodologies

For researchers utilizing these compounds, the following protocols ensure reproducibility.

Protocol A: Synthesis of 2-(Methylthio)nicotinamide Derivatives

Context: Converting the 2-chloro precursor to the 2-methylthio derivative (Nucleophilic Aromatic Substitution).

  • Reagents: 2-Chloronicotinamide (1.0 eq), Sodium Methanethiolate (NaSMe, 1.2 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 2-Chloronicotinamide in anhydrous DMF under

      
       atmosphere.
      
    • Add NaSMe slowly at 0°C to prevent exotherm.

    • Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Workup: Pour into ice water. The 2-(Methylthio)nicotinamide product often precipitates. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the S-CH3 singlet signal at

      
       ~2.5 ppm. The pyridine protons will shift upfield relative to the chloro-precursor due to the mesomeric effect of sulfur.
      
Protocol B: NAD+ Salvage Assay (NAM Specific)

Context: Verifying NAM activity vs. 2-SMe-NAM inertness in NAD+ production.

  • Cell Line: HepG2 or HEK293T.

  • Treatment:

    • Starve cells of Vitamin B3 for 24h.

    • Treat Group A with Nicotinamide (10 µM) .

    • Treat Group B with 2-(Methylthio)nicotinamide (10 µM) .

  • Measurement:

    • Lyse cells at 6h and 12h.

    • Use an NAD+/NADH Colorimetric Assay Kit (e.g., enzymatic cycling reaction).

  • Expected Result:

    • Group A (NAM): Significant increase in intracellular NAD+.

    • Group B (2-SMe): No significant change in NAD+ levels (compound is not a substrate for NAMPT).

Safety & Toxicology Profile

ParameterNicotinamide 2-(Methylthio)nicotinamide
Toxicity Class Generally Recognized as Safe (GRAS) at therapeutic doses.Research Chemical / Irritant
LD50 (Oral, Rat) ~3,500 mg/kgNot fully established; treat as hazardous.
Target Organs Liver (at extremely high doses >3g/day).Potential for skin/eye irritation; unknown systemic toxicity.
Handling Standard lab safety.Fume Hood Required (Sulfur compounds can be odorous/volatile).

References

  • Nicotinamide and Tuberculosis: Garrison, J. B., et al. (2020). "Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages."[1] The Journal of Infectious Diseases. Link

  • Kinase Inhibitor Scaffolds: Borzilleri, R. M., et al. (2005). "Fused heterocyclic kinase inhibitors."[2] U.S. Patent Application US20050288290A1.[2] Link

  • Chemical Properties: PubChem Compound Summary. "2-(Methylthio)nicotinamide (CID 2774544)."[3] National Center for Biotechnology Information. Link[3]

  • NAD+ Salvage Pathway: Bogan, K. L., & Brenner, C. (2008). "Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition." Annual Review of Nutrition. Link

Sources

Safety Operating Guide

2-(Methylthio)nicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory – Operational Disposal & Handling Protocols for 2-(Methylthio)nicotinamide

Executive Summary & Chemical Profile

This guide mandates the standardized disposal and handling procedures for 2-(Methylthio)nicotinamide . While often categorized as a general organic intermediate, the presence of the thiomethyl moiety (-SMe) attached to the pyridine ring necessitates specific disposal protocols distinct from standard organic solids.

Improper disposal via drain systems or commingling with incompatible oxidizers presents immediate risks of toxic gas evolution (SOₓ/NOₓ) and regulatory non-compliance under EPA RCRA standards.

Parameter Technical Specification
Chemical Name 2-(Methylthio)nicotinamide
CAS Number 175135-28-1 (Common variant)
Molecular Formula C₇H₈N₂OS
Physical State Solid (Crystalline Powder)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Critical Decomposition Emits Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ) upon combustion.[1]

Hazard Identification & Mechanistic Safety

Effective safety is built on understanding causality. We do not follow rules simply for compliance; we follow them to interrupt specific chemical chain reactions that lead to injury.

The Sulfur-Nitrogen Nexus

The molecule contains both nitrogen (pyridine ring + amide) and sulfur (thioether).

  • Thermal Decomposition: In a fire or uncontrolled incineration, this compound releases Sulfur Dioxide (SO₂) and Nitrogen Oxides (NOₓ) . Both are severe respiratory irritants.

  • Chemical Incompatibility: The sulfur atom is nucleophilic. Contact with strong oxidizing agents (e.g., Nitric Acid, Peroxides) can cause rapid oxidation to sulfoxides/sulfones, potentially generating significant heat (exothermic excursion).[1]

GHS Hazard Classification:

Hazard CodeDescriptionSignal Word
H315 Causes skin irritationWARNING
H319 Causes serious eye irritationWARNING
H335 May cause respiratory irritationWARNING

Pre-Disposal Logistics: Segregation & Packaging

Core Directive: Never dispose of 2-(Methylthio)nicotinamide down the sink. It is insoluble in water and will settle in traps, creating a long-term contamination source that releases odors and complicates plumbing maintenance.

A. Chemical Segregation Strategy

You must segregate this waste stream based on chemical reactivity, not just physical state.

  • COMPATIBLE: Non-halogenated organic solvents, other stable organic solids.

  • INCOMPATIBLE (DO NOT MIX):

    • Strong Oxidizers (Nitric Acid, Permanganates).

    • Strong Acids (Risk of protonating the pyridine ring or hydrolyzing the amide).

    • Halogenated waste (Keep separate to reduce incineration costs, though chemically compatible).

B. Packaging Protocol (Solid Waste)
  • Primary Containment: Collect solid waste in a clear, 6-mil polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label must read "HAZARDOUS WASTE - Solid Organic Debris (Sulfur-Containing)."

    • Note: Explicitly writing "Sulfur-Containing" aids the incineration facility in selecting the correct scrubber line.

  • Secondary Containment: If using bags, place the sealed bag inside a rigid secondary container (fiber drum or plastic bin) to prevent puncture.

Disposal Workflow & Lifecycle

The following diagram illustrates the critical decision nodes for disposing of 2-(Methylthio)nicotinamide.

DisposalWorkflow Start Waste Generation 2-(Methylthio)nicotinamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Powder/Crystals LiquidPath Liquid Waste Stream (Dissolved in Solvent) StateCheck->LiquidPath Mother Liquor/Rinsate Segregation Segregation Check: Isolate from Oxidizers SolidPath->Segregation LiquidPath->Segregation PackagingSolid Double Bag (6-mil) or HDPE Jar Segregation->PackagingSolid If Solid PackagingLiquid Carboy (HDPE/Glass) 'Non-Halogenated Organic' Segregation->PackagingLiquid If Liquid Labeling Labeling: Include 'Sulfur-Containing' PackagingSolid->Labeling PackagingLiquid->Labeling EHS EHS / HazMat Pickup Labeling->EHS Incineration High-Temp Incineration (w/ Scrubber for SOx/NOx) EHS->Incineration Final Destruction

Figure 1: Cradle-to-Grave disposal workflow ensuring proper segregation from oxidizers and routing to incineration facilities equipped with scrubbers.[1]

Emergency Contingencies: Spills & Exposure

In the event of a laboratory spill, immediate action is required to prevent aerosolization of the powder.

Spill Response Protocol
  • PPE Upgrade: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>50g) and dust is visible, use an N95 respirator to prevent inhalation.

  • Containment: Do not use water initially. Water spreads the contamination.

  • Cleanup:

    • Dry Spill: Gently sweep up using a brush and dustpan. Avoid creating dust clouds.[2][3][4] Place in a waste bag.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (due to potential reaction with other chemicals in the area).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes as solid hazardous waste.

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][5] The amide functionality can be irritating to mucous membranes [1].

  • Skin Contact: Wash with soap and water.[5] Remove contaminated clothing to prevent prolonged contact.

Regulatory & Compliance Context

While 2-(Methylthio)nicotinamide is not explicitly "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) under US EPA RCRA regulations by specific name, it is regulated under the "Characteristic" framework if it exhibits toxicity, and generally falls under Unlisted Hazardous Waste requiring thermal destruction [2].[1]

  • EPA Waste Code: Typically managed as D001 (Ignitable) if in organic solvent, or non-regulated chemical waste requiring incineration.

  • TSCA Status: Ensure use is strictly for R&D purposes if the compound is not on the TSCA inventory for commercial use [3].

References

  • PubChem. (n.d.). 2-(Methylthio)nicotinamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 2-(Methylthio)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(Methylthio)nicotinamide (CAS: 89979-34-0) presents a dual-hazard profile characteristic of sulfur-substituted pyridine derivatives: biological irritation (Skin/Eye/Respiratory) and olfactory impact (Stench).

While standard nicotinamides are often treated as mild irritants, the introduction of the methylthio- moiety (-S-CH₃) necessitates elevated containment protocols. This group is a known pharmacophore but also a source of volatile sulfur compounds (VSCs) upon degradation, requiring strict engineering controls to prevent lab-wide contamination and olfactory fatigue.

Immediate Action Required:

  • Containment: All open-vessel manipulations must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is required for solubilized fractions.

  • Waste: Segregate as Sulfur-Bearing Organic Waste .

Hazard Logic & Risk Assessment

As a Senior Application Scientist, I advise moving beyond the basic Safety Data Sheet (SDS) checkboxes. You must understand the chemical causality of the risks to mitigate them effectively.

The Structural Risk Factors
  • The Pyridine Ring: Nitrogen-containing heterocycles are capable of permeating skin and acting as sensitizers. They often target the liver and kidneys upon chronic exposure.

  • The Thioether Linkage: The sulfur atom increases lipophilicity compared to the parent amide, potentially enhancing skin absorption. Furthermore, oxidation of this group (accidental or metabolic) can yield sulfoxides/sulfones, which have distinct toxicological profiles.

  • Physical State (Dust): As a solid, the primary vector for exposure is inhalation of fine particulates during weighing.

GHS Classification (Conservative Baseline)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[3][4]

  • H302: Harmful if swallowed (Treat as Category 4 based on analog data).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Local Exhaust Ventilation (Fume Hood) Primary Barrier. The methylthio group carries a "stench" risk. Relying on N95 masks is insufficient for volatile sulfur byproducts. Face velocity must be >100 fpm.
Hand (Solid) Nitrile Gloves (Min 0.11 mm / 4-5 mil) Standard splash protection. Nitrile offers superior resistance to pyridine bases compared to Latex.
Hand (Solution) Double-Gloving (Nitrile) Pyridine derivatives in organic solvents (DCM, Methanol) can permeate thin nitrile rapidly. The inner glove provides a "breakthrough buffer."
Eye/Face Chemical Splash Goggles Critical. Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Disposable Tyvek sleeves prevent dust accumulation on fabric cuffs, a common source of secondary contamination outside the hood.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter (Solid vs. Solution).

PPE_Logic Start Handling 2-(Methylthio)nicotinamide State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Weighing/Transfer Solution Solubilized (Organic Solvent) State->Solution Reaction/Extraction Risk_Dust Risk: Inhalation & Dust Settling Solid->Risk_Dust Risk_Perm Risk: Rapid Skin Absorption & Solvent Carrier Effect Solution->Risk_Perm PPE_Solid Protocol A: 1. Fume Hood (No Dust Mask) 2. Single Nitrile Gloves 3. Splash Goggles Risk_Dust->PPE_Solid PPE_Sol Protocol B: 1. Fume Hood (Sash Low) 2. Double Nitrile Gloves 3. Tyvek Sleeve Guards Risk_Perm->PPE_Sol

Figure 1: Decision logic for PPE selection based on physical state risks.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer

The highest risk of exposure occurs during the transition from the stock container to the reaction vessel.

  • Engineering Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab for damping. Do not weigh this chemical on an open benchtop.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic. Static charge causes "jumping" of particles, leading to invisible contamination of the balance area.

  • The "Boat-to-Vessel" Technique:

    • Tare a weighing boat.

    • Transfer solid using a disposable spatula (prevent cross-contamination).

    • Do not return excess material to the stock container (purity risk).

    • Dissolve the solid in the weighing boat if possible, or funnel directly into the reaction flask using a wide-mouth powder funnel.

Phase 2: Reaction Monitoring
  • Solvent Selection: When dissolving 2-(Methylthio)nicotinamide, be aware that chlorinated solvents (DCM, Chloroform) accelerate the permeation of pyridines through nitrile gloves.

  • Glove Discipline: If a droplet of reaction mixture touches your glove, change it immediately . Do not wait. The solvent acts as a "Trojan Horse," carrying the chemical through the glove material.

Phase 3: Decontamination
  • Wipe Down: After handling, wipe the balance and hood surface with a tissue soaked in 10% bleach or simple soap water (depending on solubility) to remove dust residues.

  • Doffing: Remove Tyvek sleeves before removing gloves. Turn gloves inside out as you peel them off to trap residues inside.

Emergency Response & Disposal

Spill Response Workflow

Scenario: You have spilled 5g of powder inside the fume hood.

  • Stop: Do not panic. The hood is containing the hazard.

  • Assess: Is it reacting? (Unlikely for this stable solid).

  • Cleanup (Dry Method):

    • Do NOT use compressed air. This aerosolizes the irritant.[4]

    • Use a dustpan and brush dedicated to hazardous waste.

    • Cover the area with a wet paper towel (dampened with water) to trap remaining fines.

    • Wipe inward from the periphery to the center.

Disposal (The "Stench" Factor)

Because of the Methylthio (-SMe) group, this chemical must be segregated to prevent false alarms in the facility.

  • Solid Waste: Double-bag in polyethylene bags. Label clearly: "Contains Sulfur - Potential Stench."

  • Liquid Waste: Do not mix with oxidizers (Peroxides, Nitric Acid). Oxidation of the thioether to sulfoxides is exothermic and can over-pressurize waste containers.

  • Tagging: Mark the waste tag with "Halogen-Free" (unless chlorinated solvents were used) and "Sulfur-Bearing."

Disposal_Flow Waste Chemical Waste Check Check Composition Waste->Check Sulfur Contains Sulfur (-SMe)? Check->Sulfur Oxidizer Mixed with Oxidizers? Sulfur->Oxidizer Yes Stream_A Stream A: Non-Halogenated Organic (Label: STENCH RISK) Oxidizer->Stream_A No Stream_B Stream B: Segregated Oxidizer Waste (Vented Cap Required) Oxidizer->Stream_B Yes

Figure 2: Waste segregation logic to prevent pressure buildup and odor release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5365859 (Nicotinamide derivatives). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-3-carboxamide (Nicotinamide). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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